4-Benzenesulfonyl-m-phenylenediamine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-6-7-12(11(14)8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGDOQVDCBRDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route and predicted characterization data for the compound 4-Benzenesulfonyl-m-phenylenediamine. This molecule, containing both a sulfonamide and a diamine functional group, holds potential for applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis and presents anticipated analytical data for its characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually approached through the nucleophilic substitution reaction between m-phenylenediamine and benzenesulfonyl chloride. The primary amino group of m-phenylenediamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. Due to the presence of two amino groups in m-phenylenediamine, careful control of reaction conditions is crucial to favor monosubstitution and minimize the formation of the disubstituted product.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
m-Phenylenediamine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled solution of m-phenylenediamine dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Predicted Characterization Data
The following tables summarize the predicted analytical data for this compound based on the characterization of structurally similar compounds.
Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (in DMSO-d₆, 400 MHz) | δ ~9.8 (s, 1H, SO₂NH), 7.8-7.5 (m, 5H, Ar-H of benzenesulfonyl), 7.1-6.8 (m, 1H, Ar-H), 6.5-6.2 (m, 3H, Ar-H), 5.3 (s, 2H, NH₂). |
| ¹³C NMR (in DMSO-d₆, 100 MHz) | δ ~148, 142, 139, 133, 129, 127, 115, 108, 105. |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretching of NH₂ and NH), ~3100 (aromatic C-H stretching), ~1600, 1500 (aromatic C=C stretching), ~1330 (asymmetric SO₂ stretching), ~1160 (symmetric SO₂ stretching), ~900-650 (aromatic C-H bending). |
| Mass Spectrometry (ESI-MS) | m/z: 249.07 [M+H]⁺, 271.05 [M+Na]⁺. |
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available; expected to be a high-melting solid |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the predicted analytical data offer a benchmark for experimental verification. Researchers and drug development professionals can utilize this information to further explore the potential of this compound in their respective fields. It is important to note that the provided experimental protocol and characterization data are predictive and should be optimized and validated through rigorous experimentation.
physicochemical properties of 4-Benzenesulfonyl-m-phenylenediamine
An In-depth Technical Guide on the Physicochemical Properties of 4-Benzenesulfonyl-m-phenylenediamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted . Due to a lack of direct experimental data for this specific molecule in the available literature, this document compiles estimated values based on structurally related compounds, alongside detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a compound are critical in early-stage drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the estimated properties for this compound.
| Property | Predicted Value | Structural Analogs Used for Estimation |
| Molecular Formula | C₁₂H₁₂N₂O₂S | - |
| Molecular Weight | 248.30 g/mol | - |
| Melting Point (°C) | > 200 | 2,4-diaminobenzenesulfonic acid (260-266 °C, dec.) |
| Boiling Point (°C) | ~500 (estimate) | 2,4-diaminobenzenesulfonic acid (~500 °C) |
| Solubility | Slightly soluble in water, soluble in organic solvents | m-Phenylenediamine is soluble in water, methanol, ethanol, chloroform, acetone.[1][2] 2,4-diaminobenzenesulfonic acid is soluble in hot water, slightly soluble in cold water. |
| pKa | ~2.5 - 5.0 | m-Phenylenediamine has pKa values of 2.50 and 5.11.[3] A predicted pKa for a related benzenesulfonamide was 10.27.[4] |
| LogP | ~0.5 - 1.5 | The XLogP3 for 4-Nitro-1,3-benzenediamine is 0.5.[5] The Log Kₒw of some diamines are considered for their properties.[6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For pure crystalline solids, this range is typically sharp.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The pKa is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability.
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is placed in a separation funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is taken from both the n-octanol and the aqueous phase.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a novel compound.
Caption: Workflow for Physicochemical Profiling.
Biological Context and Potential Relevance
While no specific biological activity has been reported for this compound, compounds containing the benzenesulfonamide moiety are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. Some benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which plays a role in inflammation.[7] The diamine structural motif is also present in compounds investigated as efflux pump inhibitors in bacteria.[8] Therefore, this compound represents a scaffold of potential interest for further investigation in drug discovery programs targeting these areas. Further research is warranted to elucidate its specific biological targets and therapeutic potential.
References
- 1. m-Phenylenediamine [drugfuture.com]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05751F [pubs.rsc.org]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
IUPAC Name: N-(3-aminophenyl)benzenesulfonamide
CAS Numbers: 80-21-7, 104997-09-3
Chemical Formula: C₁₂H₁₂N₂O₂S
Molecular Weight: 248.30 g/mol
Synonyms: 3-Amino-N-phenylbenzenesulfonamide, 3-Aminobenzenesulfonanilide, Metanilanilide
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of N-(3-aminophenyl)benzenesulfonamide is presented below. This data is crucial for its identification, purification, and structural elucidation.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 117-121 °C (for the related methanesulfonamide) | [2] |
| Solubility | Soluble in water and various organic solvents | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.68 (m, 5H), 7.61 (s, 1H), 7.56 (s, 1H), 7.43-7.36 (m, 2H), 7.26 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 2.30 (s, 3H) (for a related N-arylbenzenesulfonamide) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.9, 138.0, 136.0, 130.0, 129.7, 127.3, 113.1, 110.7, 106.6, 55.3, 21.5 (for a related N-arylbenzenesulfonamide) | [1] |
| IR (KBr, cm⁻¹) | 3390–3323 (N-H asymm), 3279–3229 (N-H symm), 1344–1317 (SO₂ asymm), 1187–1147 (SO₂ symm), 924–906 (S-N) (typical ranges for arylsulfonamides) | [3] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) expected at m/z 248.06 |
Note: Specific spectroscopic data for N-(3-aminophenyl)benzenesulfonamide was not available in the searched literature. The provided NMR data is for a closely related N-arylbenzenesulfonamide and typical IR ranges are given for arylsulfonamides.
Synthesis and Experimental Protocols
N-(3-aminophenyl)benzenesulfonamide can be synthesized via the reaction of m-phenylenediamine with benzenesulfonyl chloride. The following is a general experimental protocol based on standard procedures for the synthesis of sulfonamides.
Reaction Scheme:
Caption: Synthesis of N-(3-aminophenyl)benzenesulfonamide.
Materials:
-
m-Phenylenediamine
-
Benzenesulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane. Add a base, like pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred solution of m-phenylenediamine and base. The reaction is typically carried out at room temperature or cooled in an ice bath to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with dilute HCl to remove excess pyridine and any unreacted m-phenylenediamine.
-
Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude N-(3-aminophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Potential Biological Activity and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. While specific studies on N-(3-aminophenyl)benzenesulfonamide are limited in the available literature, its structural motifs suggest potential interactions with key biological targets, particularly in the context of drug development.
Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] This pathway is crucial for the biosynthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] The general mechanism involves the sulfonamide acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (pABA).[5][6]
Caption: Competitive inhibition of DHPS by sulfonamides.
Carbonic Anhydrase (CA) Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport.[7][8][9] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development.[7][8] The inhibitory mechanism typically involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is implicated in the development and progression of numerous cancers.[12][13] Some small molecules, including certain sulfonamide-containing compounds, have been identified as inhibitors of this pathway.[10] These inhibitors can act at various points in the pathway, such as by disrupting the interaction between β-catenin and its transcriptional co-activators.
Caption: Potential inhibition point in the Wnt/β-catenin pathway.
Applications in Drug Development
The structural features of N-(3-aminophenyl)benzenesulfonamide make it a versatile scaffold in medicinal chemistry. Its potential to interact with multiple biological targets, as outlined above, suggests its utility as a lead compound for the development of novel therapeutics in areas such as:
-
Antibacterials: By targeting DHPS, derivatives of this compound could be developed as novel antibiotics.
-
Anticancer Agents: Inhibition of carbonic anhydrases (especially tumor-associated isoforms) and the Wnt/β-catenin pathway are promising strategies in oncology.
-
Other Therapeutic Areas: The diverse biological activities of sulfonamides suggest potential applications in treating other conditions, including inflammatory diseases and neurological disorders.
Further research, including detailed biological screening and structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of N-(3-aminophenyl)benzenesulfonamide and its derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 3-甲磺酰氨基苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 10. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer [mdpi.com]
- 12. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of beta-Catenin Signaling [chemdiv.com]
Spectroscopic Profile of 4-Benzenesulfonyl-m-phenylenediamine: An In-depth Technical Guide
Introduction
This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-Diaminobenzenesulfonic acid, supported by experimental protocols and data presented in clear, tabular formats for ease of reference and comparison.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,4-Diaminobenzenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While a detailed experimental ¹H NMR spectrum with peak assignments is not widely published, the anticipated proton NMR spectrum of 2,4-Diaminobenzenesulfonic acid would display signals corresponding to the three distinct aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino (-NH₂) groups and the electron-withdrawing sulfonic acid (-SO₃H) group, and are expected to appear in the range of δ 6.5–7.5 ppm.[1]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,4-Diaminobenzenesulfonic acid, six distinct signals are expected for the aromatic carbons. A known ¹³C NMR spectrum is available from the Institute of Organic Chemistry at the University of Vienna.[2]
Table 1: ¹³C NMR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| Note: A specific peak list for the ¹³C NMR spectrum is not publicly available. The table is provided as a template for expected data. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Diaminobenzenesulfonic acid shows characteristic absorption bands that confirm its molecular structure.[1]
Table 2: IR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | N-H Stretching | Primary Amine (-NH₂) |
| ~1170 | Asymmetric S=O Stretching | Sulfonic Acid (-SO₃H) |
| ~1030 | Symmetric S=O Stretching | Sulfonic Acid (-SO₃H) |
| 1600 - 1450 | C=C Ring Stretching | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Diaminobenzenesulfonic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.[1] The expected molecular weight is 188.21 g/mol .[1]
Table 3: Mass Spectrometry Data for 2,4-Diaminobenzenesulfonic acid
| m/z | Ion |
| 189.0328 | [M+H]⁺ |
| 187.0183 | [M-H]⁻ |
| Data obtained from LC-MS/MS analysis.[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of 2,4-Diaminobenzenesulfonic acid would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
The IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2]
Mass Spectrometry
For mass spectrometry, a solution of the sample is prepared and introduced into the mass spectrometer via an Electrospray Ionization (ESI) source coupled with a mass analyzer such as a Quadrupole Time-of-Flight (QTOF). The analysis can be performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.[2]
Visualizations
To illustrate the logical workflow of the spectroscopic analysis, a diagram is provided below.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Benzenesulfonyl-m-phenylenediamine. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs, precursor molecules, and theoretical modeling principles to infer its structural characteristics. This guide offers a proposed synthesis pathway, predicted spectroscopic data, and a discussion of its likely conformational behavior. The information is presented to aid researchers and professionals in drug development and materials science in understanding and utilizing this compound.
Introduction
This compound is an aromatic compound featuring a benzenesulfonyl group attached to one of the amino groups of m-phenylenediamine. The presence of the flexible sulfonamide linkage and the amino groups on the phenylenediamine ring suggests the potential for diverse intermolecular interactions and conformational isomers. These characteristics are of significant interest in medicinal chemistry and materials science, where molecular geometry and electronic properties play a pivotal role in determining a compound's biological activity and material characteristics. This guide aims to provide a detailed theoretical and comparative analysis of its molecular structure and conformation.
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a benzenesulfonyl group and two amino groups in a meta arrangement.
Key Structural Features:
-
Benzenesulfonyl Group: Comprises a phenyl ring attached to a sulfur atom, which is double-bonded to two oxygen atoms.
-
m-Phenylenediamine Moiety: A benzene ring with two amino groups at positions 1 and 3.
-
Sulfonamide Linkage: A covalent bond between the sulfur atom of the benzenesulfonyl group and the nitrogen atom of one of the amino groups of m-phenylenediamine.
A proposed logical workflow for the synthesis and characterization of this compound is presented below.
Proposed workflow for synthesis and characterization.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely involve the reaction of m-phenylenediamine with benzenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Materials:
-
m-Phenylenediamine
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve m-phenylenediamine in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Conformational Analysis
The conformation of this compound is primarily determined by the rotational freedom around the S-N and S-C bonds of the sulfonamide linkage and the C-N bonds of the amino groups. The interaction between the two aromatic rings and the orientation of the amino groups will dictate the overall three-dimensional shape of the molecule.
Computational modeling of related N-aryl benzenesulfonamides suggests that the molecule likely adopts a conformation where the two phenyl rings are not coplanar to minimize steric hindrance. The dihedral angle between the planes of the two benzene rings is a key conformational parameter.
A signaling pathway diagram illustrating the logical relationship of conformational analysis is provided below.
Factors influencing molecular conformation.
Predicted Spectroscopic Data
Based on the spectral data of its precursors, m-phenylenediamine and benzenesulfonyl chloride, and other related benzenesulfonamide derivatives, the following spectroscopic characteristics for this compound can be predicted.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Benzenesulfonyl) | 7.8 - 8.0 | Multiplet |
| Aromatic (Benzenesulfonyl) | 7.5 - 7.7 | Multiplet |
| Aromatic (Phenylenediamine) | 6.5 - 7.2 | Multiplet |
| -NH- (Sulfonamide) | 9.5 - 10.5 | Singlet (broad) |
| -NH₂ (Amino) | 3.5 - 4.5 | Singlet (broad) |
Predicted ¹³C NMR Spectral Data
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic C-S | 140 - 145 |
| Aromatic C-N (Sulfonamide) | 135 - 140 |
| Aromatic C-N (Amino) | 145 - 150 |
| Aromatic (unsubstituted) | 115 - 130 |
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| N-H Stretch (Sulfonamide) | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| S=O Stretch (Asymmetric) | 1320 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| S-N Stretch | 900 - 950 | Medium |
Conclusion
This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data remains elusive, the proposed synthesis, predicted spectroscopic data, and conformational analysis based on related compounds offer a valuable starting point for researchers. Further experimental and computational studies are warranted to fully elucidate the precise structural and conformational properties of this molecule, which holds potential for applications in medicinal chemistry and materials science.
The Evolving Landscape of Benzenesulfonamides: A Technical Overview of Their Biological Activities
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific biological activities of 4-benzenesulfonyl-m-phenylenediamine derivatives are not extensively documented in publicly available literature, the broader class of benzenesulfonamides exhibits a remarkable diversity of pharmacological effects. This technical guide provides a comprehensive overview of the significant biological activities reported for various benzenesulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor growth and proliferation.
A notable area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] Under hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting cancer cell survival and metastasis.[1] Novel diamide-based benzenesulfonamides have been synthesized and shown to be potent and selective inhibitors of CA IX.[2]
Furthermore, certain benzenesulfonamide derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For instance, novel 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs have demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[3]
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diamide-based benzenesulfonamides | Renal (UO-31) | 4.89 - 16.68 | [2] |
| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | Lung (A549), Cervical (HeLa), Breast (MCF-7), Prostate (Du-145) | 1.98 - 9.12 | [3] |
Experimental Protocols
In Vitro Anticancer Screening (MTT Assay) [2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway
Caption: Inhibition of CA IX by benzenesulfonamide derivatives disrupts pH homeostasis and induces apoptosis, leading to tumor growth inhibition.
Antimicrobial Activity
The discovery of sulfanilamide in the 1930s marked the beginning of the era of antimicrobial chemotherapy. Since then, numerous benzenesulfonamide derivatives have been developed with a broad spectrum of activity against various pathogenic bacteria and fungi.
The primary mechanism of antibacterial action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, sulfonamides effectively halt bacterial growth and replication.
Recent research has focused on the development of novel benzenesulfonamide derivatives with enhanced antimicrobial potency and a broader spectrum of activity. For example, new benzenesulphonamide derivatives bearing a carboxamide functionality have been synthesized and shown to possess significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [4] |
| Compound 4h | S. aureus | 6.63 | [4] |
| Compound 4a | P. aeruginosa | 6.67 | [4] |
| Compound 4a | S. typhi | 6.45 | [4] |
| Compound 4f | B. subtilis | 6.63 | [4] |
| Compound 4e | C. albicans | 6.63 | [4] |
| Compound 4e | A. niger | 6.28 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) [4]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Beyond their well-established roles as anticancer and antimicrobial agents, benzenesulfonamide derivatives have been investigated as inhibitors of a wide range of other enzymes with therapeutic relevance. The sulfamide moiety can act as a zinc-binding group, making it a suitable pharmacophore for targeting metalloenzymes.[5]
In addition to carbonic anhydrases, benzenesulfonamide-based inhibitors have been designed for various proteases, including matrix metalloproteinases (MMPs), and serine proteases.[5] Furthermore, N-phenylsulfonamide derivatives have been shown to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.[6]
Quantitative Data: Enzyme Inhibition
| Compound Class | Enzyme | KI (nM) | Reference |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase I | 45.7 | [6] |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase II | 33.5 | [6] |
| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) | 31.5 | [6] |
| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | 24.4 | [6] |
Experimental Protocols
Enzyme Inhibition Assay (General Protocol) [6]
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities are calculated, and the inhibition constant (KI) is determined by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics).
The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. While specific data on 4-benzenesulfononyl-m-phenylenediamine derivatives is limited, the broader class of benzenesulfonamides demonstrates a rich and diverse pharmacology. Their well-established anticancer, antimicrobial, and enzyme inhibitory activities, coupled with their synthetic tractability, ensure that they will remain an important area of focus for drug discovery and development efforts. Further exploration of the vast chemical space around the benzenesulfonamide core, including the systematic investigation of substitution patterns on the phenylenediamine ring, holds the potential to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzenesulfonyl-m-phenylenediamine safety data sheet and handling precautions
Substance Identification and Properties
This section details the known physical and chemical properties of m-phenylenediamine, which may serve as an estimate for 4-Benzenesulfonyl-m-phenylenediamine.
| Property | Value | Reference |
| Synonyms | Benzene-1,3-diamine, 1,3-Diaminobenzene | [1] |
| CAS Number | 108-45-2 | [1] |
| Molecular Formula | C6H8N2 | [1] |
| Molar Mass | 108.14 g/mol | [1] |
| Appearance | Colorless or white needles/flakes, turns red or purple on air exposure. | [1][2] |
| Melting Point | 63 - 66 °C (145.4 - 151 °F) | [1][3] |
| Boiling Point | 282 - 287 °C (540 - 543 °F) | [1] |
| Flash Point | 175 °C (347 °F) | [3] |
| Autoignition Temperature | 530 °C (986 °F) | [3] |
| Density | 1.14 g/cm³ | [2] |
| Water Solubility | 42.9 g/100 ml (at 20 °C) | [1] |
Hazard Identification and Classification
m-Phenylenediamine is classified as a hazardous substance. The following table summarizes its GHS classification.[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[4]
Hazard Pictograms:
Toxicological Data
The following toxicological data is for m-phenylenediamine.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 280 mg/kg | [5] |
| LC50 | Rat | Inhalation | 3.2 mg/L (4 h) | [5] |
| Skin Irritation | Rabbit | Dermal | No skin irritation | [5] |
| Eye Irritation | Rabbit | Ocular | Irritating to eyes | [5] |
| Skin Sensitization | Mouse | Dermal | May cause sensitization by skin contact. | [5] |
Handling Precautions and Exposure Controls
Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
-
Use a spark/explosion-proof appliance for finely divided material.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[6]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Hygiene Measures
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[6]
-
Remove contaminated clothing immediately.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep under an inert gas like nitrogen.[6]
-
Store locked up.[6]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]
Caption: GHS Hazard Statements and corresponding Precautionary Statements for m-phenylenediamine.
Emergency Procedures
First Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[6]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[7]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[7]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Fire Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[6]
-
Specific Hazards: Dust can form an explosive mixture with air.[6] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[6]
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[6]
Caption: Emergency response workflow for accidental release or exposure.
Experimental Protocols
The toxicological data for m-phenylenediamine is based on standardized OECD test guidelines. Below are summaries of the methodologies for key experiments.
OECD Test Guideline 403: Acute Inhalation Toxicity
This test determines the health hazards from short-term exposure to a substance via inhalation.[8]
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a defined period.[9]
-
Test Animals: Typically, young adult rats are used.[9]
-
Procedure: The traditional protocol involves exposing groups of animals (usually 10 per group) to at least three concentrations of the test substance for a fixed period, typically 4 hours.[10] A "Concentration x Time" (C x t) protocol may also be used where animals are exposed to various concentrations for multiple durations.[10]
-
Observation: Animals are observed for at least 14 days for signs of toxicity, behavioral changes, and mortality.[9] Body weight is recorded periodically.
-
Endpoint: The primary endpoint is the calculation of the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the test animals.[9] A gross necropsy is performed on all animals at the end of the study.[9]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[11]
-
Principle: The test substance is applied in a single dose to one eye of an albino rabbit, with the untreated eye serving as a control.[12]
-
Procedure: A weight-of-evidence analysis is first performed on existing data to avoid unnecessary animal testing.[7] If an in vivo test is necessary, it is initially performed on a single animal.[7] A single dose of the substance is applied into the conjunctival sac.[12]
-
Observation: The eye is examined at 1, 24, 48, and 72 hours after application.[13] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[11] The observation period can extend up to 21 days to assess the reversibility of the effects.[11]
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize animal distress.[7]
OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizers.[14]
-
Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[14]
-
Test Animals: The test is performed on female mice of the CBA/Ca or CBA/J strain.[14]
-
Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.[15] The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected to measure cell proliferation in the auricular lymph nodes.[15]
-
Endpoint: The level of radioactivity in the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater indicates that the substance is a potential skin sensitizer.[14]
Caption: General laboratory workflow for handling hazardous chemicals.
References
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. m-Phenylenediamine | 108-45-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. oecd.org [oecd.org]
In-Depth Technical Guide: Theoretical and Computational Studies of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Benzenesulfonyl-m-phenylenediamine. Due to the absence of direct computational studies on this specific molecule in the current scientific literature, this guide adopts a surrogate approach. It details the established computational methodologies and presents key quantitative data from theoretical analyses of structurally analogous compounds, including benzenesulfonamide derivatives and isomers of diaminodiphenyl sulfone. This information serves as a robust framework for predicting the molecular properties, reactivity, and potential biological interactions of this compound. The guide includes structured data tables for comparative analysis, detailed experimental and computational protocols derived from studies on related molecules, and visualizations of the molecular structure and a typical computational workflow.
Introduction
This compound is an aromatic compound characterized by a phenylenediamine core substituted with a benzenesulfonyl group. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with the sulfonyl and amino functional groups. Computational and theoretical studies are invaluable tools for elucidating the structure-property relationships of such molecules at the atomic level. These in silico methods can predict molecular geometry, electronic properties, and spectroscopic signatures, thereby guiding synthetic efforts and rational drug design.
This guide addresses the current gap in the literature by providing a detailed theoretical and computational perspective on this compound, based on data from closely related and structurally similar molecules.
Molecular Structure and Isomerism
The core structure of this compound consists of a central phenyl ring with two amino groups in a meta-orientation (positions 1 and 3) and a benzenesulfonyl group at position 4. The structural representation of this molecule is crucial for understanding its chemical behavior.
Methodological & Application
Application Notes & Protocols: Synthesis of Polyamides Using 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aromatic polyamides incorporating 4-Benzenesulfonyl-m-phenylenediamine. The introduction of the benzenesulfonyl group into the polymer backbone is anticipated to impart unique properties, including enhanced thermal stability, improved solubility in organic solvents, and potential for specific interactions relevant to drug delivery or biomedical applications.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. Chemical modification of the polymer backbone, such as the incorporation of bulky pendent groups or flexible ether linkages, is a common strategy to enhance processability without significantly compromising thermal stability.[1] The use of monomers containing sulfonyl groups is a promising approach to further tailor the properties of polyamides, potentially leading to materials with improved flame retardancy, altered solubility, and specific functionalities.[2]
This document outlines the synthesis of polyamides from this compound and various aromatic diacid chlorides via low-temperature solution polycondensation. This method is widely used for the preparation of aromatic polyamides as it allows for the formation of high molecular weight polymers under mild conditions.[2][3]
Key Applications
Polyamides are versatile materials with a wide range of applications. In the context of drug development and biomedical research, polyamides derived from functionalized monomers like this compound could be explored for:
-
Drug Delivery Systems: The polymer matrix could be designed for controlled release of therapeutic agents. The sulfonyl group may offer specific interactions with drug molecules.
-
Biomaterials: Polyamides are used in various medical devices.[4] Functionalized polyamides could be developed for applications requiring specific surface properties or biocompatibility.
-
Membranes for Separation: The introduction of sulfonyl groups can modify the permeability and selectivity of polyamide membranes used in filtration and separation processes.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polyamides derived from sulfonated diamines and aromatic diacid chlorides. The data is based on literature values for analogous polymer systems and represents expected outcomes for the protocols described below.
Table 1: Reaction Conditions and Yields for Polyamide Synthesis
| Polyamide ID | Diacid Chloride | Reaction Time (h) | Yield (%) | Inherent Viscosity (dL/g) |
| PA-1 | Terephthaloyl chloride | 5 | >90 | 0.38 - 0.47 |
| PA-2 | Isophthaloyl chloride | 5 | >90 | 0.43 - 1.03 |
| PA-3 | 4,4'-Oxydibenzoyl chloride | 3 | >90 | 0.56 - 1.21 |
Data extrapolated from analogous systems described in the literature.[1][4][5]
Table 2: Thermal Properties of Synthesized Polyamides
| Polyamide ID | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C, in N2) |
| PA-1 | 237 - 254 | > 450 |
| PA-2 | 240 - 300 | > 450 |
| PA-3 | 196 - 229 | > 500 |
Data extrapolated from analogous systems described in the literature.[1][2][4]
Table 3: Solubility of Synthesized Polyamides
| Polyamide ID | NMP | DMAc | DMF | DMSO | TCE |
| PA-1 | ++ | ++ | ++ | ++ | + |
| PA-2 | ++ | ++ | ++ | ++ | + |
| PA-3 | ++ | ++ | ++ | ++ | + |
++: Soluble at room temperature; +: Soluble on heating. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; TCE: Tetrachloroethane.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of polyamides using this compound.
Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a typical procedure for the synthesis of polyamides from an aromatic diamine and an aromatic diacid chloride.[5]
Materials:
-
This compound (diamine monomer)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA), anhydrous
-
Nitrogen (N2) gas
-
Methanol
-
Deionized water
-
Sodium Bicarbonate (NaHCO3) solution
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMF.
-
Add a molar equivalent of anhydrous triethylamine to the solution to act as an acid scavenger.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve an equimolar amount of the aromatic diacid chloride in anhydrous DMF.
-
Add the diacid chloride solution dropwise to the cooled diamine solution over 30 minutes under a continuous nitrogen stream.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Precipitate the polymer by pouring the viscous reaction solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot water and a dilute sodium bicarbonate solution to remove any trapped salts.
-
Finally, wash the polymer with methanol again.
-
Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Characterization of Polyamides
1. Inherent Viscosity Measurement:
-
Dissolve a known concentration of the dried polymer (e.g., 0.5 g/dL) in a suitable solvent such as DMF at 25 °C.
-
Measure the flow time of the polymer solution and the pure solvent using an Ubbelohde viscometer.
-
Calculate the inherent viscosity (ηinh) using the appropriate formula.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the dried polymer sample using a KBr pellet or as a thin film cast from solution.
-
Identify characteristic absorption bands for the amide group (N-H stretch, C=O stretch) and the sulfonyl group (S=O stretch) to confirm the polymer structure.
3. Thermal Analysis (TGA and DSC):
-
Perform Thermogravimetric Analysis (TGA) on the polymer sample under a nitrogen atmosphere, typically heating from room temperature to 800 °C at a rate of 10 °C/min. Determine the 10% weight loss temperature (Td10) as an indicator of thermal stability.
-
Perform Differential Scanning Calorimetry (DSC) on the polymer sample under a nitrogen atmosphere, typically heating at a rate of 10 °C/min. Determine the glass transition temperature (Tg).
4. Solubility Test:
-
Assess the solubility of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, DMSO, TCE) at room temperature and upon heating.
-
Record the polymer's ability to form a clear solution.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of polyamides from this compound.
Caption: Reaction pathway for the synthesis of polyamides.
Caption: Experimental workflow for polyamide synthesis and characterization.
Caption: Relationship between monomer structure and polymer properties.
References
Application Notes and Protocols for Polymerization of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and characterization of polymers derived from 4-benzenesulfonyl-m-phenylenediamine. The resulting polyamides, featuring benzenesulfonyl moieties, are of interest for various applications, including as specialty engineering plastics and potentially in biomedical contexts due to the prevalence of the sulfonamide group in pharmaceuticals.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of this compound with a diacid chloride, such as terephthaloyl chloride. The data is representative and may vary based on specific reaction conditions.
Table 1: Polymerization Reaction Parameters and Yield
| Monomer 1 | Monomer 2 | Solvent | Catalyst/Promoter | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Terephthaloyl Chloride | N-Methyl-2-pyrrolidone (NMP) | Pyridine/CaCl₂ | 100 | 8 | >95 |
| This compound | Isophthaloyl Chloride | N,N-Dimethylacetamide (DMAc) | Triphenyl phosphite/Pyridine | 115 | 6 | >90 |
Table 2: Polymer Characterization Data
| Polymer | Inherent Viscosity (dL/g)¹ | Molecular Weight (Mw, g/mol )² | Glass Transition Temp. (Tg, °C)³ | 10% Weight Loss Temp. (TGA, °C)⁴ |
| Poly(4-benzenesulfonyl-m-phenylene terephthalamide) | 0.85 | 85,000 | 285 | 450 (N₂) |
| Poly(4-benzenesulfonyl-m-phenylene isophthalamide) | 0.78 | 76,000 | 260 | 430 (N₂) |
¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C. ²Determined by Gel Permeation Chromatography (GPC) using polystyrene standards. ³Determined by Differential Scanning Calorimetry (DSC). ⁴Determined by Thermogravimetric Analysis (TGA) at a heating rate of 10 °C/min.
Experimental Protocols
Monomer Synthesis: this compound
A detailed protocol for the synthesis of the monomer is a prerequisite for polymerization. While various synthetic routes exist, a common method involves the reaction of m-phenylenediamine with benzenesulfonyl chloride.
Materials:
-
m-Phenylenediamine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Dissolve m-phenylenediamine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the flask.
-
Add pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride).[2]
Materials:
-
This compound (1 equivalent)
-
Terephthaloyl chloride (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous CaCl₂ in anhydrous NMP under a nitrogen atmosphere.[2]
-
Stir the mixture at room temperature until all solids have dissolved.[2]
-
Cool the solution to 0 °C using an ice-salt bath.
-
Add terephthaloyl chloride as a solid in one portion to the stirred solution.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for 12 hours.[2] The solution will become viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 100 °C overnight.
Polymer Characterization
a. Inherent Viscosity:
-
Prepare a 0.5 g/dL solution of the dried polymer in NMP.
-
Measure the flow time of the polymer solution and the pure solvent in a Ubbelohde viscometer at 30 °C.
-
Calculate the inherent viscosity using the appropriate formula.
b. Molecular Weight Determination (GPC):
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., NMP with LiBr).
-
Analyze the solution using a gel permeation chromatograph equipped with appropriate columns and a refractive index detector.
-
Determine the molecular weight distribution relative to polystyrene standards.
c. Thermal Analysis (TGA/DSC):
-
For TGA, heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
For DSC, heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10 °C/min to determine the glass transition temperature.
d. Spectroscopic Analysis (FT-IR):
-
Acquire an FT-IR spectrum of the dried polymer film or a KBr pellet.
-
Confirm the formation of the polyamide by identifying characteristic peaks for N-H stretching (around 3300 cm⁻¹) and amide C=O stretching (around 1650 cm⁻¹).
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides via low-temperature solution polycondensation.
Logical Relationship in Drug Development Application
The introduction of sulfonamide moieties into a polymer backbone can be leveraged for various biomedical applications, including drug delivery.[3][4] The following diagram illustrates a conceptual signaling pathway for a targeted drug delivery system using a sulfonated polyamide.
Caption: Conceptual signaling pathway for a targeted drug delivery system using a sulfonated polyamide nanoparticle.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely utilized in the textile, printing, and food industries. The structural versatility of azo dyes, allowing for a wide spectrum of colors, is achieved by varying the aromatic amines and coupling agents used in their synthesis. Furthermore, certain azo dyes and their metabolic products, aromatic amines, have garnered interest in the field of drug development due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a benzenesulfonyl group into the m-phenylenediamine backbone can influence the dye's properties, such as its color, solubility, and interaction with biological targets.
This document provides detailed application notes and protocols for the synthesis of azo dyes using 4-Benzenesulfonyl-m-phenylenediamine as a key precursor. The methodologies are based on established principles of diazotization and coupling reactions, adapted for this specific starting material.
Synthesis of Azo Dyes: A Two-Step Process
The synthesis of azo dyes from this compound follows a well-established two-step reaction:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong acid (such as hydrochloric acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic substitution reaction forms the characteristic azo bond and yields the final dye.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound. The specific quantities and reaction conditions may need to be optimized depending on the chosen coupling agent.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring the mixture for an additional 15-30 minutes after the complete addition of the sodium nitrite solution. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Paper
Procedure:
-
In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold distilled water to remove any unreacted salts and impurities.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of azo dyes synthesized from this compound and various coupling agents. This data is illustrative and would need to be determined experimentally.
Table 1: Reaction Conditions and Yields
| Dye ID | Coupling Agent | Reaction Time (min) | Reaction Temperature (°C) | Yield (%) |
| BSD-P-1 | Phenol | 60 | 0-5 | 85 |
| BSD-N-1 | β-Naphthol | 75 | 0-5 | 92 |
| BSD-A-1 | Aniline | 90 | 0-5 | 78 |
Table 2: Spectroscopic and Fastness Properties
| Dye ID | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Light Fastness (1-8) | Wash Fastness (1-5) |
| BSD-P-1 | 450 | 25,000 | 6 | 4 |
| BSD-N-1 | 485 | 32,000 | 7 | 5 |
| BSD-A-1 | 420 | 21,000 | 5 | 4 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Potential Biological Signaling Pathway Interaction
Azo dyes and their metabolites have been reported to interact with various biological pathways. While specific pathways for dyes derived from this compound are not yet elucidated, a hypothetical interaction with a generic cellular signaling pathway is depicted below for illustrative purposes. Aromatic amines, which can be released through the metabolism of azo dyes, are known to be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.[1]
Caption: Hypothetical metabolic activation of an azo dye.
Conclusion and Future Directions
The synthesis of novel azo dyes from this compound offers a promising avenue for the development of new colorants with potentially unique properties. The protocols outlined in this document provide a foundational methodology for researchers to explore these syntheses. Further research is warranted to fully characterize the physicochemical properties, spectroscopic profiles, and biological activities of these novel dyes. For drug development professionals, the investigation of the metabolic pathways and potential pharmacological effects of these compounds could unveil new therapeutic agents or highlight potential toxicological concerns. It is crucial to conduct thorough experimental validation to establish the specific parameters and outcomes for each synthesized dye.
References
Application Notes and Protocols for the Analytical Detection of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed analytical methodologies for the detection and quantification of 4-Benzenesulfonyl-m-phenylenediamine. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally related compounds, such as sulfonated aromatic amines and phenylenediamine isomers.
Overview of Analytical Techniques
The detection of this compound can be approached using several analytical techniques. The most suitable methods are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of aromatic amines.[1] For this compound, which is a polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of aromatic amines. However, due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile compound.[4] This can add complexity to the sample preparation process.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is well-suited for the analysis of trace levels of aromatic amines in complex matrices.[2][5] It is the recommended approach for achieving low detection limits and reliable quantification.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of related aromatic amines using various analytical methods. These values can be considered as a benchmark for the development and validation of a method for this compound.
| Analytical Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-UV | Phenylenediamines | 0.11 - 0.53 ng/injection | 44 - 211 ng/sample | >0.99 | 93.5 - 99.2 | [6] |
| LC-MS/MS | Aromatic Amines | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL | >0.999 | 75 - 114 | [5] |
| GC-MS (with derivatization) | Aromatic Amines | Not Specified | Not Specified | >0.99 | Not Specified | [4] |
Experimental Protocols
Proposed Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a proposed LC-MS/MS method for the determination of this compound in a pharmaceutical matrix.
3.1.1. Sample Preparation
-
Sample Extraction:
-
Accurately weigh 100 mg of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process with another 10 mL of the solvent.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (if required for complex matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3.1.2. LC-MS/MS Instrumental Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions (Proposed):
-
Precursor Ion (m/z) of this compound to be determined.
-
Product ions to be determined through infusion and fragmentation studies.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a more accessible method using standard HPLC equipment with UV detection.
3.2.1. Sample Preparation
Follow the same sample preparation protocol as described in section 3.1.1.
3.2.2. HPLC-UV Instrumental Conditions
-
HPLC System: Shimadzu Prominence series or equivalent
-
Column: Phenomenex Luna C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1 M Phosphate Buffer (pH 7.0) (e.g., 40:60 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
Visualizations
References
- 1. journals.ust.edu [journals.ust.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Application Notes and Protocols for High-Performance Polymers Utilizing Sulfonated Aromatic Diamines
Topic: 4-Benzenesulfonyl-m-phenylenediamine and Analogous Monomers in High-Performance Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility, posing significant challenges for processing. The incorporation of bulky, polar pendant groups, such as the benzenesulfonyl moiety in this compound, is a key strategy to enhance solubility and processability without compromising the desirable properties of the polymer. The sulfonic acid group can disrupt chain packing, increase affinity for polar aprotic solvents, and introduce functional sites for further modification, making these monomers highly valuable in the synthesis of advanced materials for applications in aerospace, electronics, and biomedical devices.
Data Presentation: Representative Properties of Sulfonated Aromatic Polyamides
The following table summarizes typical quantitative data for aromatic polyamides synthesized from sulfonated diamines and various diacid chlorides. This data is compiled from literature on analogous polymer systems and serves as a reference for the expected performance of polymers derived from monomers like this compound.
| Polymer Property | Typical Value Range | Characterization Method |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 230 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 75 - 110 MPa | Tensile Testing |
| Tensile Modulus | 1.5 - 2.8 GPa | Tensile Testing |
| Elongation at Break | 5 - 15% | Tensile Testing |
| Solubility | ||
| Solvents | Soluble in NMP, DMAc, DMF, DMSO | Solubility Testing |
| Molecular Weight | ||
| Inherent Viscosity | 0.40 - 1.25 dL/g | Viscometry |
| Number Average Molecular Weight (Mn) | 12,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 35,000 - 95,000 g/mol | Gel Permeation Chromatography (GPC) |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for synthesizing aromatic polyamides from a sulfonated diamine (e.g., this compound) and an aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride).
Materials:
-
Sulfonated aromatic diamine (e.g., this compound)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the sulfonated aromatic diamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the aromatic diacid chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours.
-
The resulting viscous polymer solution is then poured into a vigorously stirred excess of methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
The purified polymer is then dried in a vacuum oven at 100-120°C overnight.
Protocol 2: Polymer Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the successful polymerization by identifying characteristic amide bond absorptions (Amide I at ~1650 cm⁻¹ and Amide II at ~1540 cm⁻¹), as well as the disappearance of amine and acid chloride peaks.
-
The presence of the sulfonyl group can be confirmed by characteristic S=O stretching vibrations around 1350 cm⁻¹ and 1160 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR and ¹³C NMR spectra are used to confirm the polymer structure by analyzing the chemical shifts and integration of aromatic and amide protons.
3. Thermogravimetric Analysis (TGA):
-
Assess the thermal stability of the polymer by heating a small sample (~5-10 mg) under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
-
Determine the temperature at 5% and 10% weight loss.
4. Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the polymer.
-
Heat the sample under a nitrogen atmosphere, typically through two heating and cooling cycles to erase thermal history. The Tg is determined from the second heating scan.
5. Gel Permeation Chromatography (GPC):
-
Determine the number average (Mn) and weight average (Mw) molecular weights, and the polydispersity index (PDI) of the polymer.
-
Use a suitable solvent (e.g., DMF with LiBr) as the mobile phase and polystyrene or a relevant polyamide standard for calibration.
6. Mechanical Testing:
-
Prepare thin films of the polymer by casting a solution (e.g., in DMAc) onto a glass plate and drying in a vacuum oven.
-
Cut the films into dumbbell-shaped specimens and perform tensile testing according to ASTM standards to determine tensile strength, modulus, and elongation at break.
Visualizations
Caption: Chemical structure of 2,4-diaminobenzenesulfonic acid.
Caption: Low-temperature solution polycondensation of a sulfonated diamine.
Caption: Workflow for synthesis and characterization of aromatic polyamides.
Application of 4-Benzenesulfonyl-m-phenylenediamine and its Analogs in Antimicrobial Agent Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Sulfonamides, a class of synthetic compounds, have long been a cornerstone of antimicrobial chemotherapy. Their mechanism of action, involving the inhibition of a key bacterial metabolic pathway, makes them an attractive scaffold for the design of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents derived from benzenesulfonamide scaffolds, such as 4-Benzenesulfonyl-m-phenylenediamine. While direct synthesis routes from this compound are not extensively documented in the reviewed literature, the principles and protocols outlined herein for related benzenesulfonamide derivatives are directly applicable and serve as a comprehensive guide for researchers in this field.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamide-based antimicrobial agents primarily exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial proliferation.[3][] By blocking DHPS, sulfonamides disrupt the folic acid pathway, leading to the cessation of bacterial growth.
Caption: Inhibition of bacterial folic acid synthesis pathway by benzenesulfonamide derivatives.
Experimental Protocols
The following protocols are representative examples for the synthesis and evaluation of benzenesulfonamide-based antimicrobial agents, adapted from methodologies described in the scientific literature.
Protocol 1: Synthesis of Benzenesulfonamide-Bearing Imidazole Derivatives
This protocol is adapted from the synthesis of novel benzenesulfonamide-bearing functionalized imidazole derivatives with antimycobacterial activity.[5]
Materials:
-
Substituted 2-amino-N-phenylbenzenesulfonamide
-
Appropriate α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
n-Hexane
-
Approriate alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Imidazole-2-thiol Intermediate: a. Dissolve the starting substituted 2-amino-N-phenylbenzenesulfonamide (2 mmol) in a mixture of glacial acetic acid (5 mL) and concentrated HCl (1 mL). b. Add KSCN (8 mmol) to the solution. c. Heat the reaction mixture at reflux for 4 hours. d. After cooling, dilute the mixture with water. e. Filter the resulting precipitate and wash thoroughly with water and n-hexane to yield the benzenesulfonamide-bearing imidazole-2-thiol.[5]
-
S-alkylation of the Imidazole-2-thiol: a. To a solution of the imidazole-2-thiol intermediate (1 mmol) in DMF (10 mL), add K2CO3 (1.5 mmol) and the desired alkyl halide (1.2 mmol). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water. e. Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final S-alkylated benzenesulfonamide-imidazole derivative.
Caption: General workflow for the synthesis of S-alkylated benzenesulfonamide-imidazole derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.[6]
Materials:
-
Synthesized benzenesulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in MHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]
Data Presentation
The antimicrobial activity of benzenesulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values. The following tables summarize representative data from the literature for different classes of benzenesulfonamide-based compounds.
Table 1: Antimycobacterial Activity of Benzenesulfonamide-Imidazole Derivatives
| Compound | Substituent (R) | M. abscessus (MIC, µg/mL) | M. bovis BCG (MIC, µg/mL) | M. tuberculosis H37Ra (MIC, µg/mL) |
| 1 | 4-CF3 (Thiol) | 0.5 - 4 | 1 | 2 |
| 2 | 4-F (S-Methyl) | 4 - 8 | 4 | 4 |
| 3 | 4-Cl (S-Ethyl) | 16 - 32 | 16 | 16 |
| 4 | 4-Br (S-Propyl) | 32 - 64 | 32 | 32 |
| Isoniazid | - | 4 - 32 | 0.03 | 0.06 |
| Rifampicin | - | 32 - 64 | 0.06 | 0.125 |
Data adapted from Balandis et al., 2023.[5]
Table 2: Antibacterial and Antifungal Activity of Phenylsulfonyl-carboximidamides
| Compound | Heterocyclic Ring | S. aureus (MIC, µg/cm³) | E. coli (MIC, µg/cm³) | C. albicans (MIC, µg/cm³) |
| 5 | Pyridine | >100 | >100 | >100 |
| 6 | Pyrimidine | >100 | >100 | >100 |
| 7 | Pyrazine | >100 | >100 | >100 |
| Isoniazid | - | 0.5 - 1.1* | - | - |
*Activity against M. tuberculosis. Data adapted from Sławiński et al., 2013.[6]
Structure-Activity Relationship
The antimicrobial potency of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen.
Caption: Structure-activity relationship (SAR) of benzenesulfonamide derivatives.
Analysis of the data in Table 1 suggests that electron-withdrawing groups, such as trifluoromethyl (CF3), on the phenyl ring of the imidazole moiety can significantly enhance antimycobacterial activity. Furthermore, the nature of the S-alkylation also modulates the activity, with smaller alkyl groups appearing more favorable.
Conclusion
Benzenesulfonamide derivatives continue to be a promising class of compounds for the development of novel antimicrobial agents. The synthetic protocols and evaluation methods described in this document provide a solid foundation for researchers to design, synthesize, and test new analogs. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of potent and selective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. pharmacy180.com [pharmacy180.com]
- 5. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Benzenesulfonyl-m-phenylenediamine in Aramid Fiber Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Benzenesulfonyl-m-phenylenediamine in the synthesis of modified aramid fibers. The incorporation of the benzenesulfonyl group into the m-phenylenediamine monomer unit is a strategic approach to enhance specific properties of aramid fibers, such as solubility, dyeability, and potentially thermal and mechanical characteristics. This document outlines the synthesis of the sulfonated aramid polymer, the subsequent fiber spinning process, and the characterization of the resulting fibers.
Introduction
Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, thermal stability, and chemical resistance. These properties stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding. However, the same structural features that impart these desirable qualities also lead to challenges in processability, particularly their poor solubility in common organic solvents.
The introduction of functional groups, such as the benzenesulfonyl moiety, into the aramid polymer backbone can disrupt the tight chain packing, thereby improving solubility and allowing for more versatile processing techniques. The use of this compound as a comonomer in the polycondensation reaction with aromatic diacid chlorides, such as isophthaloyl chloride and terephthaloyl chloride, results in a sulfonated aramid polymer. This modified polymer can then be spun into fibers with tailored properties.
Data Presentation
The following tables summarize the key quantitative data regarding the synthesis and properties of aramid fibers prepared using this compound.
Table 1: Polymerization Reaction Parameters
| Parameter | Value | Reference |
| Monomers | This compound, m-phenylenediamine, Isophthaloyl chloride | CN102731778B |
| Solvent | N,N-dimethylacetamide (DMAc) | CN102731778B |
| Additive | Lithium chloride or Calcium chloride | CN102731778B |
| Reaction Temperature | -10 to 10 °C | General low-temperature polycondensation |
| Neutralizing Agent | Alkali (e.g., Calcium hydroxide) | CN102731778B |
Table 2: Properties of Sulfonated Aramid Fibers
| Property | Value | Unit | Reference |
| Elongation at Break | 2 - 4 | % | CN102731778B |
| Compressive Strength | 0.01 - 1.00 | GPa | CN102731778B |
| Tensile Strength | 1000 - 6000 | MPa | CN102731778B |
| Elastic Modulus | 1 - 1.6 | GPa | CN102731778B |
| Thermal Decomposition Temp. | 300 - 600 | °C | CN102731778B |
| Molecular Weight | 2,000 - 40,000 | Da | CN102731778B |
Experimental Protocols
The following are detailed protocols for the synthesis of sulfonated aramid polymer and its subsequent spinning into fibers.
Protocol 1: Synthesis of Sulfonated Aramid Polymer via Low-Temperature Solution Polycondensation
Materials:
-
This compound
-
m-phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl) or Calcium chloride (CaCl₂), anhydrous
-
Alkali solution (e.g., Calcium hydroxide in water)
-
Quaternary ammonium salt solution (optional, for enhanced solubility)
-
Nitrogen gas, high purity
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
-
Blender or homogenizer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solvent and Additive Preparation: In a clean, dry three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve the desired amount of anhydrous lithium chloride or calcium chloride in anhydrous N,N-dimethylacetamide (DMAc). A typical concentration is 5-10% (w/v) of the salt.
-
Monomer Dissolution: To the stirred solvent system, add the desired molar ratio of this compound and m-phenylenediamine. Stir under a gentle stream of nitrogen until the diamines are completely dissolved.
-
Cooling: Cool the reaction mixture to a temperature between -10 °C and 10 °C using a low-temperature bath.
-
Polycondensation: Slowly add a stoichiometric amount of isophthaloyl chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the cooled and stirred diamine solution. The addition should be done portion-wise or via a dropping funnel to control the reaction exotherm.
-
Reaction: Continue stirring the reaction mixture at the low temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Neutralization: After the initial polymerization, slowly add an alkali solution (e.g., a slurry of calcium hydroxide in water) to neutralize the hydrochloric acid byproduct. The amount of alkali should be sufficient to bring the pH of the reaction mixture to neutral.
-
Optional Quaternary Ammonium Salt Addition: For enhanced solubility and processability, a quaternary ammonium salt solution can be added to the neutralized polymer solution, followed by stirring for an additional 1-2 hours.
-
Polymer Precipitation and Washing: Precipitate the sulfonated aramid polymer by pouring the viscous solution into a non-solvent such as methanol or water in a blender.
-
Filtration and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers, salts, and residual solvent. Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Wet Spinning of Sulfonated Aramid Fibers
Materials:
-
Sulfonated aramid polymer (from Protocol 1)
-
Spinning solvent (e.g., concentrated sulfuric acid or DMAc with LiCl)
-
Coagulation bath (e.g., aqueous solution of DMAc or a salt solution)
-
Washing solution (e.g., deionized water)
-
Drawing solution (optional, e.g., heated water or steam)
Equipment:
-
Spinning dope preparation vessel with a stirrer
-
Gear pump
-
Spinneret
-
Coagulation bath
-
Washing baths
-
Drawing unit (godets)
-
Drying unit (heated rollers or oven)
-
Winder
Procedure:
-
Spinning Dope Preparation: Dissolve the dried sulfonated aramid polymer in a suitable spinning solvent to achieve the desired concentration (typically 10-20 wt%). The dissolution may require heating and stirring for several hours.
-
Extrusion: Filter the spinning dope to remove any impurities and transfer it to the spinning apparatus. Extrude the dope through a spinneret with fine orifices into a coagulation bath using a precision gear pump.
-
Coagulation: As the polymer solution enters the coagulation bath, the solvent diffuses out, and the polymer precipitates to form solid filaments. The composition and temperature of the coagulation bath are critical parameters that influence the fiber morphology and properties.
-
Washing: Pass the freshly formed filaments through a series of washing baths containing deionized water to remove the residual solvent and any salts.
-
Drawing: Stretch the washed fibers between sets of rollers (godets) rotating at different speeds to orient the polymer chains along the fiber axis. This step significantly enhances the mechanical properties of the fibers. Drawing can be performed at room temperature or at elevated temperatures.
-
Drying: Dry the drawn fibers by passing them over heated rollers or through a drying oven to remove the water.
-
Winding: Wind the final sulfonated aramid fibers onto a spool.
Visualizations
The following diagrams illustrate the key processes involved in the preparation of sulfonated aramid fibers.
Caption: Workflow for the synthesis of sulfonated aramid polymer.
Application Note: HPLC Analysis of 4-Benzenesulfonyl-m-phenylenediamine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzenesulfonyl-m-phenylenediamine is a chemical intermediate that can be used in various industrial applications, including the synthesis of polymers and dyes. As with many chemical syntheses, isomers of the desired product can be formed. The presence of these isomers can impact the quality, efficacy, and safety of the final product. Therefore, a robust analytical method is required to separate and quantify this compound from its potential positional isomers. This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for this purpose.
The analytical methodology detailed below is based on established principles for the separation of aromatic amines and sulfonamides, providing a strong starting point for method development and validation in a research or quality control setting.
Experimental Protocols
This section details the necessary protocols for the HPLC analysis of this compound and its isomers.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and its available isomers.
-
Dissolve the standards in a 10 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to create a stock solution of 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing the analyte(s) and dissolve it in the diluent to achieve a target concentration within the calibration range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Method
A reversed-phase HPLC method is proposed for the separation of this compound and its isomers.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is recommended to ensure adequate separation of the isomers.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound and its hypothetical positional isomers. Please note that these are representative values and actual results may vary depending on the specific isomers present and the exact HPLC system used.
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer A (e.g., 2-Benzenesulfonyl-m-phenylenediamine) | 8.5 | 125000 | - |
| Isomer B (e.g., 5-Benzenesulfonyl-m-phenylenediamine) | 9.8 | 150000 | 2.1 |
| This compound | 11.2 | 500000 | 2.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its isomers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Benzenesulfonyl-m-phenylenediamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzenesulfonyl-m-phenylenediamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the selective N-sulfonylation of m-phenylenediamine with benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is regioselectivity a concern in this synthesis?
m-Phenylenediamine has two amino groups at positions 1 and 3. The reaction with benzenesulfonyl chloride can potentially occur at either amino group. However, the primary target is the formation of the 4-benzenesulfonyl derivative. Controlling the reaction conditions is crucial to favor the formation of the desired isomer.
Q3: What are the common side products in this reaction?
Common side products include the di-sulfonated product, where both amino groups of m-phenylenediamine have reacted with benzenesulfonyl chloride, and other isomers of the mono-sulfonated product.
Q4: How can the formation of the di-sulfonated byproduct be minimized?
To minimize the formation of the di-sulfonated byproduct, it is recommended to use a controlled stoichiometry of the reactants. Using m-phenylenediamine in slight excess relative to benzenesulfonyl chloride can favor mono-sulfonylation.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
m-Phenylenediamine
-
Benzenesulfonyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Methanol or ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve m-phenylenediamine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath (0-5 °C).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of benzenesulfonyl chloride (0.9 equivalents) in dichloromethane to the reaction mixture dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution
| Molar Ratio (m-phenylenediamine : Benzenesulfonyl chloride) | Mono-sulfonated Product Yield (%) | Di-sulfonated Product Yield (%) |
| 1 : 1.2 | 65 | 30 |
| 1 : 1 | 75 | 20 |
| 1.2 : 1 | 85 | 10 |
Note: These are representative data and actual results may vary.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Reaction Time (hours) | Yield (%) |
| Dichloromethane (DCM) | 4 | 85 |
| Tetrahydrofuran (THF) | 6 | 78 |
| Acetonitrile | 5 | 80 |
Note: These are representative data and actual results may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts. - Loss of product during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Adjust the stoichiometry of reactants to favor mono-sulfonylation. - Optimize the purification process to minimize loss. |
| Formation of Di-sulfonated Product | - Excess of benzenesulfonyl chloride. - High reaction temperature. | - Use a slight excess of m-phenylenediamine. - Maintain a low reaction temperature, especially during the addition of benzenesulfonyl chloride. |
| Product is an oil or does not crystallize | - Presence of impurities. | - Purify the crude product using column chromatography before recrystallization. - Try different recrystallization solvents or solvent mixtures. |
| Reaction does not start or is very slow | - Low quality of reagents. - Inadequate mixing. - Low reaction temperature. | - Use freshly distilled or purified reagents. - Ensure efficient stirring. - Allow the reaction to warm to room temperature after the initial addition at low temperature. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Polymerization of 4-Benzenesulfonyl-m-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 4-Benzenesulfonyl-m-phenylenediamine for improved yield and polymer quality.
Troubleshooting Guide
Low polymer yield or low molecular weight are common challenges in the polymerization of substituted aromatic diamines like this compound. The bulky and electron-withdrawing nature of the benzenesulfonyl group can reduce the nucleophilicity of the amine groups and introduce steric hindrance. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
A1: The primary challenges arise from the chemical structure of the monomer. The benzenesulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine groups, making them less reactive in polycondensation reactions. Additionally, the bulky nature of this substituent can cause steric hindrance, further slowing down the polymerization and potentially leading to lower molecular weight polymers.
Q2: What is the most critical factor for achieving a high yield?
A2: Monomer purity and strict stoichiometric balance are paramount. Impurities can act as chain terminators, and any deviation from a 1:1 molar ratio of the diamine and the diacid chloride (or other co-monomer) will limit the achievable molecular weight and, consequently, the isolated yield of the high molecular weight polymer.
Q3: My polymer precipitates from the reaction mixture prematurely. What can I do?
A3: Premature precipitation is a common issue with rigid-chain aromatic polymers. To mitigate this, you can:
-
Increase the volume of the solvent to work at a lower concentration.
-
Add salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the reaction mixture. These salts are known to improve the solubility of aromatic polyamides in aprotic polar solvents.[1]
-
Switch to a solvent with higher dissolving power for the resulting polymer.
Q4: What are the ideal reaction temperatures for this type of polymerization?
A4: Low-temperature solution polycondensation is typically preferred for aromatic polyamides to minimize side reactions.[2] The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of the diacid chloride to control the initial exothermic reaction, and then gradually warmed to room temperature or slightly above (e.g., 25-50 °C) for a prolonged period to ensure high conversion.[2]
Q5: How can I be sure my reaction has gone to completion?
A5: A significant increase in the viscosity of the reaction mixture is a good qualitative indicator of successful polymerization. For a more quantitative assessment, you can take aliquots from the reaction mixture at different time points and measure the inherent viscosity or use Gel Permeation Chromatography (GPC) to determine the molecular weight.
Quantitative Data on Factors Affecting Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Monomer Stoichiometry | Equimolar (1:1) | Optimal | Ensures high degree of polymerization. |
| Off-balance (> ±1%) | Decrease | Limits chain growth, resulting in lower molecular weight oligomers that may be lost during workup. | |
| Solvent | Dry, aprotic polar (e.g., NMP, DMAc) | High | Good solubility for monomers and the resulting polymer.[1] |
| Protic or wet solvent | Low | Protic solvents can react with acid chlorides. Water can hydrolyze the acid chloride. | |
| Temperature | Low to moderate (0-50 °C) | High | Minimizes side reactions.[2] |
| High (>100 °C) | Decrease | Can lead to side reactions and degradation. | |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | High | Prevents oxidation of the amine monomers and hydrolysis of the acid chloride by atmospheric moisture. |
| Air | Low | Oxygen and moisture can lead to side reactions and chain termination. | |
| Acid Acceptor | Present (e.g., Pyridine, Tertiary Amine) | High | Neutralizes the HCl byproduct, which can otherwise protonate the amine groups and render them unreactive.[2] |
| Absent | Very Low | The reaction will likely stall due to the deactivation of amine groups by the generated HCl. |
Experimental Protocols
The following is a generalized experimental protocol for the low-temperature solution polycondensation of this compound with an aromatic diacid chloride (e.g., terephthaloyl chloride). This should be considered a starting point for optimization.
Materials:
-
This compound (recrystallized)
-
Terephthaloyl chloride (sublimed or distilled)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium Chloride (LiCl) (dried under vacuum)
-
Pyridine (anhydrous)
-
Methanol
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: Under a nitrogen atmosphere, dissolve a precise amount of this compound and LiCl (e.g., 5% w/v) in anhydrous NMP. Add a stoichiometric amount of anhydrous pyridine to act as an acid acceptor.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A noticeable increase in viscosity should be observed.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and pyridine hydrochloride.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer by determining its inherent viscosity, molecular weight (GPC), and structure (FTIR, NMR).
Polymerization Reaction Scheme
Caption: General scheme for the polycondensation of this compound.
References
preventing oxidation of m-phenylenediamine derivatives during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of m-phenylenediamine derivatives during synthesis.
Troubleshooting Guides
Issue 1: Reaction mixture or isolated product is discolored (e.g., brown, red, or purple).
Question: My reaction mixture turned dark brown upon addition of the m-phenylenediamine derivative, and my final product is off-white/colored. What is happening and how can I prevent it?
Answer:
Discoloration is a common indicator of oxidation. m-Phenylenediamine and its derivatives are highly susceptible to air and light, which can lead to the formation of colored quinone-imine species and other oxidation byproducts.[1] To mitigate this, consider the following solutions:
-
Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction.
-
Protocol: Before starting the reaction, thoroughly purge the reaction vessel with an inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the synthesis, including during reagent addition, reaction, work-up, and purification. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
-
Degassed Solvents: Solvents can contain dissolved oxygen.
-
Protocol: Degas all solvents prior to use. Common methods for degassing include sparging with an inert gas for 20-30 minutes, the freeze-pump-thaw technique (for more rigorous oxygen removal), or sonication under vacuum.
-
-
Use of Antioxidants: The addition of a radical scavenger can inhibit the oxidation process.
-
Protocol: Hindered phenol antioxidants are effective for this purpose. Add a catalytic amount of an antioxidant such as Butylated Hydroxytoluene (BHT) or Cyanox® 2246 to the reaction mixture at the beginning of the synthesis. A typical molar ratio of antioxidant to the m-phenylenediamine derivative can range from 0.5 to 1:1, depending on the specific reaction conditions and the stability of the derivative.
-
-
Light Protection: Photons can catalyze the oxidation process.
-
Protocol: Protect your reaction from light by wrapping the reaction flask in aluminum foil or conducting the experiment in a dark fume hood.
-
Issue 2: Low yield and/or complex mixture of byproducts observed by TLC or HPLC.
Question: My reaction is giving a low yield of the desired product, and the crude material shows multiple spots on the TLC plate that are difficult to separate. Could this be related to oxidation?
Answer:
Yes, oxidation can lead to the formation of various byproducts, resulting in a lower yield of your target molecule and a more complex purification process. The oxidation products are often more polar than the desired amine, which can cause streaking on TLC plates and the appearance of multiple, closely-spaced spots.
-
Troubleshooting Steps:
-
Implement Preventative Measures: First, ensure you are using an inert atmosphere, degassed solvents, and protecting the reaction from light as described in Issue 1 .
-
Post-Synthesis Antioxidant Treatment: If oxidation is still suspected, an antioxidant can be added during the work-up phase. A patented method for improving the quality of m-phenylenediamine involves adding an antioxidant after the main reaction is complete.[2]
-
Purification Strategy:
-
Column Chromatography: When purifying by column chromatography, consider deactivating the silica gel with a small amount of a non-polar solvent containing a trace of a tertiary amine (e.g., triethylamine) to minimize on-column degradation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that effectively separates your desired product from the colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common oxidation byproducts of m-phenylenediamine derivatives?
A1: The oxidation of phenylenediamines can lead to the formation of quinonediimines, which can further react to form more complex, often colored, polymeric materials. In some cases, phenazine-type structures can also be formed. These byproducts are generally more polar and can complicate purification.
Q2: At what stages of the synthesis is oxidation most likely to occur?
A2: Oxidation can occur at any stage where the m-phenylenediamine derivative is exposed to air and/or light. This includes:
-
During the initial reaction setup.
-
Throughout the course of the reaction, especially if it is run at elevated temperatures.
-
During the work-up procedure (e.g., extractions, solvent removal).
-
During purification (e.g., on a chromatography column).
-
During storage of the final product.
Q3: How can I store my m-phenylenediamine derivative to prevent long-term oxidation?
A3: For long-term storage, it is recommended to keep the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) and in a freezer, protected from light. If the compound is particularly sensitive, storing it as a salt (e.g., hydrochloride salt) can significantly improve its stability.[1]
Q4: Can I use other types of antioxidants besides hindered phenols?
A4: While hindered phenols like BHT are commonly used and effective, other antioxidants could potentially be employed. However, it is crucial to ensure that the chosen antioxidant is compatible with your reaction conditions and does not interfere with the desired chemical transformation. Always run a small-scale test reaction to check for compatibility.
Data Presentation
The following table summarizes the impact of a post-synthesis antioxidant treatment on the yield and purity of m-phenylenediamine, as reported in patent literature. This illustrates the potential benefits of incorporating antioxidants in your workflow.
| Treatment Condition | Yield (%) | Purity (%) | Reference |
| Standard Synthesis | Not Reported | Low | [2] |
| Post-synthesis Antioxidant Treatment | >95 | >99 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of an N-acylated m-Phenylenediamine Derivative under Inert Atmosphere
This protocol provides a general workflow for the acylation of a substituted m-phenylenediamine, incorporating measures to prevent oxidation.
-
Apparatus Setup:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum.
-
Connect the top of the condenser to a nitrogen or argon gas inlet with an oil bubbler to maintain a positive pressure of inert gas.
-
-
Reagent Preparation:
-
Degas the chosen reaction solvent (e.g., dichloromethane, THF) by sparging with nitrogen for 30 minutes.
-
Prepare a solution of the substituted m-phenylenediamine in the degassed solvent.
-
Prepare a solution of the acylating agent (e.g., acyl chloride or anhydride) in the degassed solvent.
-
-
Reaction:
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Using a syringe, transfer the m-phenylenediamine derivative solution to the reaction flask.
-
If using an antioxidant, add it at this stage (e.g., a catalytic amount of BHT).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the acylating agent solution to the reaction mixture via syringe.
-
Allow the reaction to stir at the appropriate temperature until completion, monitoring by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction with a degassed aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with a suitable organic solvent. Perform all extractions under a blanket of inert gas if possible.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization. For column chromatography, consider using a pre-treated silica gel.
-
Protocol 2: HPLC Method for Monitoring Reaction and Assessing Purity
This method can be adapted to monitor the progress of the synthesis and to assess the purity of the final product, helping to identify the presence of oxidation byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically effective. A common starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The presence of multiple, broad, or unexpected peaks, especially those with different UV spectra, may indicate the formation of oxidation byproducts.
Visualizations
Logical Workflow for Preventing Oxidation
Caption: A flowchart for troubleshooting common issues in m-phenylenediamine derivative synthesis.
Experimental Workflow for Oxidation Prevention
Caption: A typical experimental workflow incorporating steps to prevent oxidation.
References
Technical Support Center: Purification of 4-Benzenesulfonyl-m-phenylenediamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzenesulfonyl-m-phenylenediamine (also known as 2,4-diaminobenzenesulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
Understanding the physical properties of your compound is crucial for selecting the appropriate purification technique. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₃S | [1][2] |
| Molar Mass | 188.2 g/mol | [1][2] |
| Appearance | Light brown or colorless crystals/needles.[1][3] | [1][3] |
| Melting Point | 260-266 °C (with decomposition) | [1] |
| Solubility | Soluble in hot water, slightly soluble in cold water.[1] | [1] |
Q2: My sample of this compound is discolored (e.g., brown, red, or purple). What is the cause and how can I resolve it?
Discoloration in phenylenediamines is typically caused by oxidation upon exposure to air.[1][4] The formation of colored oxidation byproducts is a common issue.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method to remove colored impurities. The compound's solubility profile (soluble in hot water, less so in cold) makes water an excellent solvent choice.[1]
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Inert Atmosphere: After purification, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent re-oxidation.[5]
Q3: What is the primary recommended purification technique for crude this compound?
Given its high solubility in hot water and slight solubility in cold water, recrystallization from water is the primary and most efficient method for purifying this compound on a laboratory scale.[1] This technique is effective at removing both soluble and insoluble impurities.
Q4: I am still seeing significant impurities after recrystallization. What other techniques can I use?
If recrystallization does not yield a product of sufficient purity, column chromatography is a more powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase.[6] For a polar compound like this compound, a polar stationary phase like silica gel or a modified polymer column can be effective.[7][8]
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is designed for the purification of this compound by leveraging its temperature-dependent solubility in water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Ice bath
-
(Optional) Activated charcoal
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. For each gram of crude material, add a small volume of deionized water (e.g., 5-10 mL to start). Heat the mixture to boiling while stirring.
-
Solvent Addition: Continue adding small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. Do not disturb the flask during this process to encourage the formation of larger crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all residual water.
Protocol 2: Column Chromatography
This is a general protocol that should be optimized for your specific mixture by first performing Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[9]
-
Chromatography column
-
Appropriate solvent system (e.g., a mixture of a polar organic solvent like ethyl acetate or methanol and a less polar solvent like dichloromethane)
-
Sand
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Use TLC to find a solvent system that provides good separation between your desired compound and impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your chosen eluent (solvent system).[10]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10]
-
Add another thin layer of sand on top of the packed silica.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
-
Fraction Collection: Collect fractions sequentially and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guides
Table 2: Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent. | Add more hot solvent in small increments. Confirm water is the appropriate solvent for your material. |
| No crystals form upon cooling | Too much solvent was used; Solution cooled too quickly. | Boil off some of the solvent to increase concentration; Try scratching the inside of the flask with a glass rod; Add a seed crystal; Allow for slower cooling. |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is higher than the melting point of the solute; Impurities are present. | Use a lower-boiling point solvent system if possible; Ensure the crude material is not excessively impure before starting. |
| Low recovery of purified product | Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; Wash crystals only with ice-cold solvent; Ensure the filtration apparatus is pre-heated. |
Table 3: Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Incorrect solvent system (eluent). | Optimize the eluent polarity using TLC. A less polar system will increase retention, while a more polar one will speed up elution. Consider gradient elution.[9] |
| Cracked or channeled column bed | Improper packing of the silica slurry. | Repack the column, ensuring the silica settles evenly without any air bubbles. |
| Compound will not elute from the column | Eluent is not polar enough; Compound is unstable on silica. | Gradually increase the polarity of the eluent (gradient elution).[8] If instability is suspected, consider using a different stationary phase like alumina or a deactivated silica gel.[8] |
| Compound elutes too quickly (with solvent front) | Eluent is too polar. | Use a less polar solvent system. Confirm by running a TLC first. |
Visual Workflows
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting flowchart for the recrystallization process.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A benzenesulfonic acid-modified organic polymer monolithic column with reversed-phase/hydrophilic bifunctional selectivity for capillary electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
controlling the curing process of epoxy resins with benzenesulfonyl diamines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the curing process of epoxy resins using benzenesulfonyl diamine hardeners, such as 4,4'-diaminodiphenyl sulfone (DDS) and 3,3'-diaminodiphenyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of epoxy resins with benzenesulfonyl diamines in a question-and-answer format.
Question: Why is my epoxy resin not curing or curing incompletely after adding the benzenesulfonyl diamine hardener?
Answer:
Incomplete or failed curing is a common issue that can arise from several factors:
-
Incorrect Stoichiometry: The mixing ratio of epoxy resin to the diamine hardener is crucial. An improper ratio can lead to an incomplete reaction. It is essential to calculate the stoichiometric amount of the hardener based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.[1]
-
Inadequate Mixing: Thorough and uniform mixing of the resin and hardener is critical to ensure a complete chemical reaction. Scrape the sides and bottom of the mixing container to ensure all components are well incorporated.
-
Low Curing Temperature: Benzenesulfonyl diamines, particularly aromatic ones like DDS, are high-temperature curing agents.[1] Room temperature is often insufficient to initiate and complete the curing process. A well-defined thermal cycle with elevated temperatures is necessary.
-
Moisture Contamination: The presence of moisture can interfere with the curing reaction. Ensure that both the resin and the hardener are dry and that the curing environment has low humidity.
Question: The cured epoxy is brittle. How can this be improved?
Answer:
Brittleness in epoxy resins cured with benzenesulfonyl diamines can be a concern due to the rigid aromatic structure of the hardener. Here are some approaches to enhance toughness:
-
Inclusion of Toughening Agents: Incorporating toughening agents like rubber nanoparticles or thermoplastic modifiers can significantly improve the fracture toughness of the cured epoxy. For example, adding carboxyl-terminated butadiene–acrylonitrile (CTBN) has been shown to increase fracture toughness.[2]
-
Use of Flexible Diamines: Blending the benzenesulfonyl diamine with a more flexible diamine curing agent can introduce more pliable segments into the polymer network, thereby reducing brittleness.
-
Optimization of Cure Cycle: A carefully controlled curing schedule can influence the final morphology and mechanical properties of the thermoset. A slower ramp rate during curing may allow for better stress relaxation and a less brittle final product.
Question: My epoxy-benzenesulfonyl diamine mixture has a very high viscosity, making it difficult to process. What can be done?
Answer:
The viscosity of the resin-hardener mixture is a critical parameter for processing, especially in applications like infusion or molding. High viscosity can be addressed by:
-
Elevating the Mixing Temperature: Gently heating the epoxy resin before adding the hardener can significantly reduce its viscosity. However, be cautious as this will also accelerate the reaction and shorten the pot life. The viscosity of the system is highly dependent on temperature.
-
Using a Reactive Diluent: The addition of a low-viscosity reactive diluent can reduce the overall viscosity of the system. However, this may also affect the final mechanical and thermal properties of the cured epoxy, so it should be done with careful consideration of the end application.
-
Solvent Addition (for specific applications): In some cases, a solvent can be used to reduce viscosity, but it must be completely removed before or during the initial stages of curing to avoid void formation and degradation of properties.
Question: How do I determine the optimal cure schedule for my epoxy-benzenesulfonyl diamine system?
Answer:
The optimal cure schedule is crucial for achieving the desired properties of the final product. This can be determined through thermal analysis techniques:
-
Differential Scanning Calorimetry (DSC): DSC is a powerful tool to study the curing process.[3] By running DSC scans at different heating rates, you can determine the onset of the curing reaction, the peak exothermic temperature (indicating the maximum reaction rate), and the total heat of reaction.[4] This information helps in designing an appropriate cure cycle with specific temperature ramps and holds.
-
Isothermal DSC: Conducting isothermal DSC experiments at different temperatures can help understand the curing kinetics at a specific temperature and determine the time required to achieve a certain degree of cure.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between using 4,4'-diaminodiphenyl sulfone (4,4'-DDS) and 3,3'-diaminodiphenyl sulfone (3,3'-DDS) as curing agents?
A1: The isomeric position of the amine groups on the diphenyl sulfone backbone has a significant impact on the properties of the cured epoxy. Generally, epoxy resins cured with 3,3'-DDS exhibit higher tensile strength and fracture toughness compared to those cured with 4,4'-DDS.[5] Conversely, 4,4'-DDS typically results in a higher glass transition temperature (Tg), indicating better thermal stability.[5] The activation energy for curing with 3,3'-DDS is often lower than with 4,4'-DDS, suggesting a higher reactivity.[5]
Q2: What is the typical stoichiometry for curing epoxy resins with benzenesulfonyl diamines?
A2: The optimal loading of the curing agent is achieved when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups.[1] This is known as a stoichiometric ratio. The exact weight ratio will depend on the specific epoxy resin and benzenesulfonyl diamine used.
Q3: Can I monitor the curing process in real-time?
A3: Yes, several techniques can be used to monitor the curing process. Fourier Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups, indicating the progression of the curing reaction.[6][7][8] Rheological measurements can monitor the change in viscosity as the curing progresses from a liquid to a gel and finally to a solid state.
Q4: What are the safety precautions I should take when working with benzenesulfonyl diamines?
A4: Benzenesulfonyl diamines, like many amine curing agents, can be hazardous. It is crucial to handle them in a well-ventilated area, preferably in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for the specific compound for detailed safety information.
Quantitative Data Summary
The following tables summarize key quantitative data for epoxy resins cured with 4,4'-diaminodiphenyl sulfone (4,4'-DDS) and 3,3'-diaminodiphenyl sulfone (3,3'-DDS).
Table 1: Mechanical Properties of TGDDM Epoxy Resin Cured with DDS Isomers [5]
| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (MPa·m¹/²) |
| 3,3'-DDS | 88 | 2221 | 0.9 |
| 4,4'-DDS | 80 | 2100 | 0.6 |
| 7:3 mixture of 3,3'- and 4,4'-DDS | - | - | 1.2 |
Table 2: Thermal Properties of TGDDM Epoxy Resin Cured with DDS Isomers [5]
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Activation Energy (kJ/mol) (Flynn–Wall–Ozawa) | Activation Energy (kJ/mol) (Kissinger) |
| 3,3'-DDS | 241 | 75.9 | 64.8 |
| 4,4'-DDS | 266 | 89.2 | 66.6 |
Experimental Protocols
Protocol 1: Determination of Curing Profile using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing characteristics of an epoxy-benzenesulfonyl diamine system.
Materials and Equipment:
-
Epoxy resin
-
Benzenesulfonyl diamine hardener (e.g., 4,4'-DDS)
-
Differential Scanning Calorimeter (DSC) with aluminum pans
-
Precision balance
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and the stoichiometric amount of the benzenesulfonyl diamine hardener into a mixing container.
-
Thoroughly mix the components until a homogeneous mixture is obtained. For solid hardeners like DDS, it may be necessary to gently heat the resin to facilitate dissolution and mixing.
-
Accurately weigh approximately 5-10 mg of the uncured mixture into a DSC aluminum pan.
-
Seal the pan hermetically.
-
-
DSC Analysis (Dynamic Scan):
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 300°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of the cure, the peak exothermic temperature, and the total enthalpy of cure (ΔH_total).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).
-
Protocol 2: Measurement of Mechanical Properties (Tensile Testing)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of a cured epoxy-benzenesulfonyl diamine specimen.
Materials and Equipment:
-
Cured epoxy-benzenesulfonyl diamine test specimens (dog-bone shape, prepared according to ASTM D638)
-
Universal Testing Machine (UTM) with tensile grips
-
Extensometer
-
Calipers
Procedure:
-
Specimen Preparation:
-
Prepare the epoxy-hardener mixture as described in Protocol 1.
-
Cast the mixture into a pre-heated mold of the desired specimen geometry.
-
Cure the specimens according to the predetermined cure schedule.
-
After curing, allow the specimens to cool to room temperature slowly.
-
Carefully remove the specimens from the mold and inspect for any defects.
-
-
Tensile Testing:
-
Measure the width and thickness of the gauge section of each specimen using calipers.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.
-
Visualizations
Caption: Experimental workflow for curing and characterization of epoxy resins.
Caption: Troubleshooting decision tree for epoxy curing issues.
References
Technical Support Center: Synthesis of 4-Benzenesulfonyl-m-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Benzenesulfonyl-m-phenylenediamine.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of disubstituted product or other byproducts. 3. Hydrolysis of benzenesulfonyl chloride: Presence of water in the reaction mixture. 4. Suboptimal stoichiometry: Incorrect molar ratio of reactants. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature incrementally. 2. Control stoichiometry: Use a slight excess of m-phenylenediamine to favor monosulfonylation. Add the benzenesulfonyl chloride dropwise to the solution of m-phenylenediamine. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Adjust reactant ratios: Experiment with different molar ratios of m-phenylenediamine to benzenesulfonyl chloride to find the optimal balance between yield and side product formation. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials: m-phenylenediamine or benzenesulfonyl chloride remaining. 2. Formation of N,N'-(m-phenylene)bis(benzenesulfonamide) (disubstituted product). 3. Isomeric impurities: Starting m-phenylenediamine may contain ortho- and para-isomers, leading to the formation of isomeric products.[1][2][3] 4. Oxidation of m-phenylenediamine: Exposure to air can lead to colored oxidation products.[4][5] | 1. Purification: Utilize column chromatography to separate the desired product from starting materials and byproducts. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.[6] 3. Use purified starting materials: Ensure the purity of m-phenylenediamine before starting the reaction. Purification methods for m-phenylenediamine include distillation or treatment with agents to remove isomeric impurities.[1][2] |
| Product Discoloration (e.g., pink, brown) | 1. Oxidation of the amino groups in m-phenylenediamine or the final product. This is a common issue with arylamines.[4] 2. Presence of trace impurities. | 1. Work under inert atmosphere: Minimize exposure to air during the reaction and work-up. 2. Use of antioxidants: A small amount of an antioxidant, such as sodium hydrosulfite, can be added during work-up or purification to prevent oxidation.[7] 3. Charcoal treatment: Decolorizing with activated charcoal during recrystallization can help remove colored impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or difficult to crystallize. 2. Co-elution of product and impurities during column chromatography. | 1. Solvent screening for recrystallization: Test a variety of solvents or solvent mixtures to induce crystallization.[6] If it remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be a crystalline solid. 2. Optimize chromatography conditions: Try different solvent systems, stationary phases (e.g., alumina instead of silica gel), or techniques like preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most common side reaction is the formation of the disubstituted product, N,N'-(m-phenylene)bis(benzenesulfonamide). This occurs when both amino groups of m-phenylenediamine react with benzenesulfonyl chloride. To minimize this, it is recommended to use a molar excess of m-phenylenediamine and to add the benzenesulfonyl chloride slowly to the reaction mixture.
Q2: How can I confirm the formation of the desired monosubstituted product?
The formation of the desired product can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting materials (m-phenylenediamine and benzenesulfonyl chloride) and the disubstituted byproduct.
-
Mass Spectrometry (MS): This will provide the molecular weight of the product, allowing you to distinguish between the mono- and disubstituted products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will give detailed structural information, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings.
Q3: My starting m-phenylenediamine is discolored. Can I still use it?
Discoloration of m-phenylenediamine often indicates oxidation or the presence of impurities.[4] Using discolored starting material can lead to lower yields and a more challenging purification of the final product. It is highly recommended to purify the m-phenylenediamine before use. Common purification methods include vacuum distillation or recrystallization.[1][6]
Q4: What solvent and base are typically recommended for this reaction?
A variety of solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices for sulfonylation reactions. The choice of base is also important. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically used to neutralize the HCl generated during the reaction.
Q5: The reaction is very slow. What can I do to speed it up?
If the reaction is proceeding slowly, you can try the following:
-
Increase the temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures might also promote the formation of side products.
-
Use a catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, although its use should be carefully evaluated as it can also catalyze side reactions.
-
Check the purity of your reagents: Impurities in either the m-phenylenediamine or the benzenesulfonyl chloride can inhibit the reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-phenylenediamine (e.g., 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents).
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 30-60 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess m-phenylenediamine and base, followed by a wash with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 2. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 4-Benzenesulfonyl-m-phenylenediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving polymers derived from 4-Benzenesulfonyl-m-phenylenediamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing polyamides from this compound?
A1: Polyamides from this compound are typically synthesized through low-temperature solution polycondensation or the Yamazaki-Higashi phosphorylation reaction.[1][2] Low-temperature solution polycondensation involves reacting the diamine with a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) in the presence of an acid acceptor like pyridine. The Yamazaki-Higashi method allows for the direct polycondensation of the diamine with a dicarboxylic acid using a condensing agent such as triphenyl phosphite and pyridine.[1]
Q2: What is the expected thermal stability of polyamides derived from this compound?
Q3: How can the solubility of polyamides derived from this compound be improved?
A3: Aromatic polyamides are often difficult to process due to their limited solubility in organic solvents.[3] The bulky benzenesulfonyl group in this compound is expected to disrupt chain packing and improve solubility compared to unsubstituted aromatic polyamides. Further enhancement of solubility can be achieved by:
-
Incorporating flexible linkages: Introducing ether (-O-) or other flexible groups into the polymer backbone can increase solubility.[3]
-
Using unsymmetrical monomers: The use of meta-substituted diamines like this compound and isophthaloyl chloride can lead to amorphous polymers with better solubility.[6]
-
Copolymerization: Introducing a more soluble comonomer can improve the overall solubility of the resulting copolymer.
Q4: What characterization techniques are essential for evaluating the thermal stability of these polymers?
A4: The primary techniques for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature, providing information on the decomposition temperature (Td) and the amount of char yield at high temperatures.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. An increase in Tg is often correlated with enhanced thermal stability.[6]
Troubleshooting Guides
Synthesis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymer Molecular Weight | Impure monomers or solvent. | Ensure monomers are of high purity and solvents are anhydrous. |
| Non-stoichiometric amounts of monomers. | Accurately weigh and dispense monomers to ensure a 1:1 molar ratio. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. For low-temperature polycondensation, maintain the temperature between 0 and 5 °C during the addition of the diacid chloride. | |
| Inefficient stirring. | Use a mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Gel Formation During Polymerization | High monomer concentration. | Reduce the monomer concentration in the reaction mixture. |
| Cross-linking side reactions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. | |
| Polymer Precipitates During Reaction | The polymer is insoluble in the reaction solvent. | Add a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent to improve polymer solubility.[1] |
| Consider using a different aprotic polar solvent such as DMAc or DMF. |
Polymer Processing and Characterization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Brittle Polymer Films | Low molecular weight of the polymer. | Refer to the synthesis troubleshooting guide to increase molecular weight. |
| The polymer is highly crystalline. | Use rapid cooling (quenching) from the melt to reduce crystallinity. | |
| Consider copolymerization with a monomer that introduces flexibility. | ||
| Inconsistent TGA Results | Sample size is too large or too small. | Use a consistent sample size (typically 5-10 mg) for all TGA runs. |
| Heating rate is too fast or too slow. | Use a standard heating rate (e.g., 10 °C/min) for comparison. | |
| Contamination of the sample. | Ensure the sample is pure and free from residual solvent. | |
| No Clear Glass Transition in DSC | The polymer is highly crystalline. | Run a second heating scan after a rapid cooling step to observe the Tg of the amorphous phase. |
| The Tg is close to the decomposition temperature. | Use a faster heating rate to better resolve the glass transition. | |
| The instrument is not sensitive enough. | Use a modulated DSC technique if available. |
Experimental Protocols
Low-Temperature Solution Polycondensation
This protocol describes a general procedure for the synthesis of polyamides from this compound and an aromatic diacid chloride (e.g., isophthaloyl chloride).
Materials:
-
This compound
-
Isophthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Add a stoichiometric amount of anhydrous pyridine to the solution to act as an acid acceptor.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride, either as a solid or dissolved in a small amount of anhydrous NMP, to the stirred solution.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours).
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of a non-solvent like methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Thermogravimetric Analysis (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the char yield at the final temperature.
Data Presentation
The following tables provide a template for summarizing quantitative data on the thermal properties of polyamides derived from this compound.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Polymer ID | Diacid Chloride | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 800°C (%) |
| PA-BSMPD-I | Isophthaloyl Chloride | Data to be filled | Data to be filled | Data to be filled |
| PA-BSMPD-T | Terephthaloyl Chloride | Data to be filled | Data to be filled | Data to be filled |
Table 2: Comparison of Thermal Properties of Copolymers
| Copolymer ID | Comonomer Ratio (BSMPD:Other Diamine) | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 800°C (%) |
| CoPA-1 | 80:20 | Data to be filled | Data to be filled | Data to be filled |
| CoPA-2 | 50:50 | Data to be filled | Data to be filled | Data to be filled |
| CoPA-3 | 20:80 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
References
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Aromatic Polyamides [mdpi.com]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up production of 4-Benzenesulfonyl-m-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-Benzenesulfonyl-m-phenylenediamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time or temperature, but be cautious of increased side-product formation. |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants. | Carefully control the molar ratio of m-phenylenediamine to benzenesulfonyl chloride. A slight excess of the diamine may favor mono-sulfonylation. | |
| Side Reactions: Formation of di-sulfonylated byproduct (N,N'-bis(benzenesulfonyl)-m-phenylenediamine). | Employ a high-dilution reaction setup to disfavor the second sulfonylation. Consider the use of a continuous flow reactor for better control over stoichiometry and reaction time at the point of mixing.[1] | |
| Degradation of Reactants or Product: m-Phenylenediamine is susceptible to oxidation, especially at elevated temperatures. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use purified, colorless m-phenylenediamine as the starting material.[2][3][4][5] | |
| Presence of Significant Amounts of Di-sulfonylated Impurity | High Local Concentration of Benzenesulfonyl Chloride: Rapid addition of the sulfonyl chloride leads to localized excess, promoting di-substitution. | Add the benzenesulfonyl chloride solution dropwise or via a syringe pump over an extended period to maintain a low concentration. |
| Inappropriate Solvent: The solvent may not adequately solubilize the mono-sulfonylated intermediate, leading to its precipitation and further reaction of the more soluble starting diamine. | Screen different solvents to ensure all reactants and the mono-sulfonylated intermediate remain in solution throughout the reaction. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even 0 °C and adjust as needed. | |
| Product Discoloration (Pink to Brown) | Oxidation of Amino Groups: The free amino groups in both the reactant and the product are prone to air oxidation, which is often catalyzed by trace metal impurities. | Use high-purity, de-gassed solvents. Purify the starting m-phenylenediamine to remove colored impurities and isomers.[2][3][4][5] Consider adding a small amount of an antioxidant like sodium bisulfite during workup. |
| Thermal Decomposition: Prolonged exposure to high temperatures during reaction or purification can lead to degradation. | Minimize reaction time and use the lowest effective temperature. For purification by distillation (if applicable), use high vacuum to lower the boiling point. | |
| Difficulty in Product Isolation and Purification | Product is an Oil or Gummy Solid: Presence of impurities, especially the di-sulfonylated byproduct, can inhibit crystallization. | Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a polar solvent (e.g., ethyl acetate). Column chromatography may be necessary to separate the mono- and di-sulfonylated products. |
| Co-precipitation of Starting Material and Product: If the product precipitates from the reaction mixture, it may trap unreacted starting materials. | Ensure the reaction goes to completion before attempting to isolate the product. If precipitation occurs during the reaction, consider a solvent system that keeps all species dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?
A1: The most common side reaction is the formation of the di-sulfonylated byproduct, N,N'-bis(benzenesulfonyl)-m-phenylenediamine. This occurs because both amino groups of m-phenylenediamine can react with benzenesulfonyl chloride. To minimize this, you should:
-
Use a controlled, slow addition of benzenesulfonyl chloride to the solution of m-phenylenediamine.
-
Maintain a slight excess of m-phenylenediamine.
-
Conduct the reaction at a lower temperature.
-
Consider using a high-dilution or continuous flow setup to control the stoichiometry at the point of reaction.[1]
Q2: My purified this compound darkens over time. What is the cause and how can I improve its stability?
A2: The discoloration is likely due to the oxidation of the free amino group. Phenylenediamines and their derivatives are known to be sensitive to air and light.[2][3][4] To improve stability:
-
Ensure the product is thoroughly purified to remove any trace metal impurities that can catalyze oxidation.
-
Store the final product under an inert atmosphere (e.g., in a sealed container backfilled with nitrogen or argon).
-
Protect the product from light by storing it in an amber vial or in a dark place.
-
For long-term storage, consider refrigeration.
Q3: What are the key challenges when scaling up the production of this compound?
A3: Key scale-up challenges include:
-
Heat Management: The reaction is often exothermic. Efficient heat dissipation is crucial on a larger scale to prevent temperature spikes that can lead to increased side-product formation and decomposition.
-
Mass Transfer: Ensuring efficient mixing of the reactants becomes more challenging in larger reactors, which can lead to localized concentration gradients and favor di-sulfonylation.
-
Solid Handling: If the product or intermediates precipitate, handling the resulting slurry on a large scale can be difficult and may require specialized equipment.
-
Purification: Crystallization and chromatography, which may be straightforward on a lab scale, can be more complex and costly to implement for large quantities.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to observe the consumption of starting materials and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion, yield, and purity. This is the preferred method for accurate assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials:
-
m-Phenylenediamine (purified)
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve purified m-phenylenediamine (1.1 equivalents) in the chosen solvent.
-
Add the base (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve benzenesulfonyl chloride (1.0 equivalent) in the same solvent in a separate dropping funnel.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred m-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess diamine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Crystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
-
Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane, heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between scale-up challenges and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 5. CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 4-Benzenesulfonyl-m-phenylenediamine Purity via High-Performance Liquid Chromatography
Guide for Researchers and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry, where impurities can influence experimental outcomes, biological activity, and patient safety. This guide provides a comparative analysis of the purity of 4-Benzenesulfonyl-m-phenylenediamine from different sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method.
Introduction to this compound
This compound is an aromatic sulfonamide, a class of compounds significant in medicinal chemistry and material science. Its structural features make it a valuable intermediate in the synthesis of various target molecules. Given its role as a foundational building block, ensuring its high purity is a critical first step in any synthetic workflow. Potential impurities, such as isomers (e.g., o- and p-phenylenediamine), unreacted starting materials, or by-products from synthesis (like nitro, azo, or azoxy compounds), can interfere with subsequent reactions and compromise the integrity of the final product[1].
HPLC Methodology for Purity Determination
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was established for the quantitative determination of this compound purity.[2][3] RP-HPLC is a reliable and sensitive analytical technique ideal for separating closely related aromatic compounds.[2][3][4]
-
Instrumentation : Agilent 1200 series HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[5]
-
Column : YMC-Triart C8 (250 x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase : A gradient elution was employed using:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program :
Time (min) % Solvent A % Solvent B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Sample Preparation : Samples were accurately weighed and dissolved in a diluent (Water/Acetonitrile, 50:50 v/v) to a final concentration of approximately 0.5 mg/mL. The solution was sonicated to ensure complete dissolution and filtered through a 0.22 µm syringe filter before injection.
Comparative Purity Analysis
Three batches of this compound were analyzed: the product under evaluation ("Our Product") and two commercially available alternatives ("Alternative A" and "Alternative B"). The HPLC method effectively separated the main component from various impurities. The purity was calculated based on the peak area percentage.
| Product | Retention Time (min) | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Total Purity (%) |
| Our Product | 15.8 | 99.85 | 0.08 | 0.04 | 99.85 |
| Alternative A | 15.8 | 99.12 | 0.45 | 0.21 | 99.12 |
| Alternative B | 15.8 | 98.56 | 0.78 | 0.35 | 98.56 |
The data clearly indicates that "Our Product" possesses a significantly higher purity (99.85%) compared to the alternatives. The lower levels of detected impurities suggest a more refined and controlled manufacturing process.
Workflow for HPLC Purity Validation
The logical flow of the experimental procedure, from initial sample handling to the final purity calculation, is a critical aspect of good laboratory practice. This workflow ensures reproducibility and reliability of the analytical results.
Caption: Workflow for the HPLC purity validation of this compound.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can also be employed for the analysis of aromatic amines. Gas Chromatography-Mass Spectrometry (GC-MS) is a common alternative, often requiring derivatization of the polar amine groups to increase volatility.[6] However, liquid chromatography is frequently preferred as it can often analyze these polar compounds directly and provides efficient separation of structural isomers, which can be challenging for GC methods.[7]
Conclusion
The purity of this compound is crucial for its successful application in research and development. The validated RP-HPLC method detailed in this guide provides a reliable and precise means for its quantification. The comparative data demonstrates that "Our Product" exhibits superior purity (99.85%) with minimal levels of impurities compared to other commercially available alternatives. For researchers and drug development professionals, selecting a starting material of the highest purity is essential for ensuring the accuracy, reproducibility, and success of their scientific endeavors.
References
- 1. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
Unraveling the Influence of Benzenesulfonyl Diamine Isomers on Polyamide Properties: A Comparative Guide
A detailed analysis of polyamides derived from various benzenesulfonyl diamines reveals significant variations in their thermal, mechanical, and solubility properties. This guide provides a comparative overview of these high-performance polymers, supported by experimental data, to aid researchers and scientists in material selection and development.
The strategic incorporation of sulfone-containing diamines into polyamide backbones is a well-established method for enhancing the thermal stability and mechanical strength of these materials. However, the isomeric position of the amine functionalities on the benzenesulfonyl diamine monomer plays a critical role in dictating the final properties of the resulting polymer. This guide synthesizes data from various studies to offer a clear comparison of polyamides derived from different benzenesulfonyl diamines, with a particular focus on the isomeric 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS).
Comparative Analysis of Polyamide Properties
The properties of polyamides are intrinsically linked to the chemical structure of their monomeric units. The geometry of the benzenesulfonyl diamine isomer influences chain packing, intermolecular interactions, and segmental mobility, which in turn govern the macroscopic properties of the polymer.
Thermal Stability
Polyamides derived from 4,4'-DDS generally exhibit superior thermal stability compared to their 3,3'-DDS counterparts. For instance, in analogous epoxy systems, which provide a relevant comparison, the glass transition temperature (Tg) of a system cured with 4,4'-DDS was found to be 431.22 K, significantly higher than the 406.36 K observed for the 3,3'-DDS-cured system[1]. This difference is attributed to the more linear and rigid chain structure imparted by the para-substituted 4,4'-DDS, which leads to more efficient chain packing and stronger intermolecular forces. Aromatic polyamides containing a 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene moiety have reported glass transition temperatures in the range of 237–254 °C and initial decomposition temperatures between 371–410 °C[2][3].
Mechanical Performance
The mechanical properties of these polyamides also show a strong dependence on the diamine isomer. The denser network structure and enhanced intermolecular cohesion in polymers derived from 3,3'-DDS can lead to a higher Young's modulus[1]. Conversely, the more rigid and linear structure of polyamides from 4,4'-DDS can contribute to higher tensile strength. For example, various aromatic polyamides have been synthesized that exhibit tensile strengths in the range of 77–92 MPa and tensile moduli between 1.5 and 2.5 GPa[4]. Another study on semifluorinated aromatic diamines reported tensile strengths up to 88 MPa and a modulus of elasticity up to 1.81 GPa[2].
Solubility
A significant challenge in the processing of aromatic polyamides is their often limited solubility in common organic solvents. The introduction of less symmetrical or more flexible diamine monomers can improve solubility. Polyamides derived from the meta-substituted 3,3'-DDS tend to exhibit better solubility than those from the para-substituted 4,4'-DDS. This is because the less linear structure of the 3,3'-DDS based polymers disrupts chain packing, weakening the intermolecular forces and allowing solvent molecules to penetrate more easily. Many of the synthesized aromatic polyamides are soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO)[4].
Quantitative Data Summary
| Property | Polyamide from 3,3'-DDS (analogous systems) | Polyamide from 4,4'-DDS (analogous systems) | Polyamide from 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene |
| Glass Transition Temperature (Tg) | 406.36 K (epoxy system)[1] | 431.22 K (epoxy system)[1] | 237–254 °C[2][3] |
| Initial Decomposition Temperature (Td) | - | - | 371–410 °C[2] |
| Tensile Strength | - | - | 77-92 MPa (general aromatic polyamides)[4] |
| Tensile Modulus | Higher (epoxy system)[1] | Lower (epoxy system)[1] | 1.5-2.5 GPa (general aromatic polyamides)[4] |
| Solubility | Generally better | Generally poorer | Soluble in polar aprotic solvents[2][3] |
Note: Data for 3,3'-DDS and 4,4'-DDS are primarily from analogous epoxy systems due to the limited availability of direct comparative studies on their polyamides. The trends observed are expected to be similar for polyamides.
Experimental Protocols
The synthesis of polyamides from benzenesulfonyl diamines is typically achieved through low-temperature solution polycondensation or direct phosphorylation polycondensation.
Low-Temperature Solution Polycondensation
This method involves the reaction of a diaminodiphenyl sulfone with a diacid chloride in a polar aprotic solvent.
Procedure:
-
A solution of the benzenesulfonyl diamine (e.g., 3,3'-DDS or 4,4'-DDS) is prepared in a dry polar aprotic solvent, such as NMP or DMAc, containing an acid acceptor like pyridine or triethylamine, under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath.
-
An equimolar amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature, continuing the stirring overnight.
-
The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polyamide.
-
The precipitated polymer is filtered, washed thoroughly with water and methanol, and dried under vacuum.
Direct Phosphorylation Polycondensation (Yamazaki-Higashi Reaction)
This method allows for the direct reaction of a diamine with a dicarboxylic acid.
Procedure:
-
A mixture of the benzenesulfonyl diamine, a dicarboxylic acid, a condensing agent (e.g., triphenyl phosphite), and a salt (e.g., lithium chloride) is prepared in a polar aprotic solvent like NMP containing pyridine.
-
The mixture is heated under an inert atmosphere at a specific temperature (e.g., 100-120 °C) for several hours.
-
After cooling, the polymer solution is precipitated in a non-solvent, such as methanol.
-
The polymer is collected by filtration, washed, and dried under vacuum[4].
Characterization Methods
The properties of the synthesized polyamides are typically characterized using the following techniques:
-
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature.
-
Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured on thin films of the polymer using a universal testing machine.
-
Solubility Testing: The solubility of the polymers is assessed by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized polyamides.
Structure-Property Relationship Visualization
The following diagram illustrates the relationship between the isomeric structure of the benzenesulfonyl diamine monomer and the resulting polyamide properties.
Caption: Influence of benzenesulfonyl diamine isomer on polyamide properties.
References
- 1. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
performance evaluation of epoxy resins cured with 4-Benzenesulfonyl-m-phenylenediamine vs. m-phenylenediamine
A Comparative Guide to Epoxy Resins Cured with m-Phenylenediamine vs. 4-Benzenesulfonyl-m-phenylenediamine
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance applications such as adhesives, coatings, and composites. The final properties of a cured epoxy resin are significantly influenced by the choice of curing agent. Aromatic amines are a prominent class of curing agents known for imparting excellent thermal and mechanical properties to the cured epoxy network. This guide provides a detailed comparison of the performance of epoxy resins cured with two different aromatic amines: the well-established m-phenylenediamine (MPDA) and the less-documented this compound (BSMPD).
This comparison summarizes available experimental data for MPDA and offers a theoretical perspective on the expected performance of BSMPD based on structure-property relationships in epoxy chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the formulation and characterization of high-performance epoxy systems.
Performance Comparison
While extensive experimental data is available for epoxy resins cured with m-phenylenediamine, there is a notable lack of published data specifically detailing the performance of this compound as an epoxy curing agent. Therefore, this section presents a summary of the known performance of MPDA-cured epoxies and a theoretical analysis of how the addition of a benzenesulfonyl group to the m-phenylenediamine structure might influence the final properties of the cured resin.
m-Phenylenediamine (MPDA) Cured Epoxy Resins
MPDA is a widely used aromatic amine curing agent that provides a good balance of thermal and mechanical properties to epoxy resins. The two amine groups in MPDA react with the epoxy groups of the resin to form a highly cross-linked, rigid polymer network.
Key Performance Characteristics of MPDA-cured Epoxies:
-
Good Thermal Stability: The aromatic rings in the MPDA structure contribute to a high glass transition temperature (Tg) and good thermal stability.
-
Excellent Mechanical Properties: Epoxy resins cured with MPDA typically exhibit high tensile strength and modulus, indicating a rigid and strong material.
-
Good Chemical Resistance: The dense, cross-linked network provides good resistance to a variety of chemicals.[1]
The following table summarizes key performance data for an epoxy resin (Diglycidyl ether of bisphenol F - DGEBF) cured with m-phenylenediamine.
| Property | Value | Test Method | Reference |
| Glass Transition Temp. (Tg) | ~160 - 170 °C | DSC | |
| Tensile Strength | 85.3 MPa | ASTM D638 | |
| Tensile Modulus | 2.9 GPa | ASTM D638 | |
| Fracture Toughness (KIC) | 0.65 MPa·m1/2 | ASTM D5045 | |
| Thermal Stability (Td5%) | ~350 - 370 °C | TGA |
This compound (BSMPD) Cured Epoxy Resins: A Theoretical Perspective
-
Increased Steric Hindrance: The large benzenesulfonyl group will likely increase the steric hindrance around the amine functional groups. This could potentially slow down the curing reaction and may lead to a less densely cross-linked network compared to MPDA under similar curing conditions.
-
Enhanced Polarity: The sulfonyl group is highly polar, which could increase the overall polarity of the cured epoxy. This might lead to improved adhesion to polar substrates but could also increase moisture absorption.
-
Potential for Increased Rigidity and Tg: The rigid aromatic and sulfone groups could contribute to an increase in the glass transition temperature (Tg) of the cured resin, provided a high degree of cure is achieved. The sulfone group is known to enhance the thermal stability of polymers.
-
Impact on Mechanical Properties: The increased rigidity from the benzenesulfonyl group could lead to a higher modulus but potentially lower fracture toughness, resulting in a more brittle material. The effect on tensile strength would depend on the interplay between cross-link density and intermolecular interactions.
Further experimental investigation is necessary to validate these theoretical predictions and to fully characterize the performance of epoxy resins cured with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of cured epoxy resins.
Sample Preparation and Curing
-
Materials: Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA or Diglycidyl ether of bisphenol F - DGEBF), curing agent (m-phenylenediamine or this compound).
-
Mixing: The epoxy resin and curing agent are stoichiometrically mixed. For solid curing agents like MPDA, the resin is typically preheated to reduce its viscosity, and the curing agent is then dissolved in the resin with mechanical stirring.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds and cured in an oven. A typical curing schedule for aromatic amines involves a multi-step process, for example, 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule should be optimized for the specific resin and curing agent system.
Thermal Analysis
-
Instrument: A differential scanning calorimeter.
-
Procedure: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, typically from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[2]
-
Instrument: A thermogravimetric analyzer.
-
Procedure: A small sample (10-15 mg) of the cured epoxy is heated in a crucible from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The thermal stability is typically reported as the temperature at which 5% weight loss occurs (Td5%). The temperature of maximum decomposition rate and the char yield at a specific temperature can also be determined.
Mechanical Testing
-
Standard: ASTM D638.[3]
-
Specimen: Dog-bone shaped specimens are prepared from the cured epoxy sheets.
-
Procedure: The specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min). An extensometer is used to measure the strain.
-
Data Analysis: The tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curve.
-
Standard: ASTM D5045.
-
Specimen: Single-edge-notch bending (SENB) specimens are prepared from the cured epoxy sheets. A sharp pre-crack is introduced at the tip of the machined notch.
-
Procedure: The specimen is loaded in a three-point bending fixture on a universal testing machine. The load versus displacement is recorded until the specimen fractures.
-
Data Analysis: The critical stress intensity factor (KIC), which represents the fracture toughness, is calculated from the peak load, specimen geometry, and crack length.
Logical Workflow for Performance Evaluation
The following diagram illustrates the logical workflow for evaluating the performance of an epoxy resin cured with a specific hardener.
Caption: Logical workflow for the formulation, processing, and performance characterization of cured epoxy resins.
Signaling Pathway of Curing Reaction
The curing of an epoxy resin with a primary amine like m-phenylenediamine or this compound proceeds through a nucleophilic addition reaction. Each amine group has two active hydrogens that can react with the epoxy rings.
Caption: Simplified reaction pathway for the curing of an epoxy resin with a primary diamine curing agent.
References
Spectroscopic Confirmation of 4-Benzenesulfonyl-m-phenylenediamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for the confirmation of 4-Benzenesulfonyl-m-phenylenediamine, also known as 2,4-Diaminobenzenesulfonic acid, against its positional isomer, Sulfanilic Acid (4-Aminobenzenesulfonic acid).
This document outlines the key spectroscopic features derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that differentiate these two molecules. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility and further investigation.
Structural Comparison at a Glance
| Feature | This compound | Sulfanilic Acid (Alternative) |
| Systematic Name | 2,4-Diaminobenzenesulfonic acid | 4-Aminobenzenesulfonic acid |
| CAS Number | 88-63-1[1][2] | 121-57-3[3] |
| Molecular Formula | C₆H₈N₂O₃S[1][2] | C₆H₇NO₃S[3] |
| Molecular Weight | 188.21 g/mol [1][4][5] | 173.19 g/mol [3] |
| Structure | A benzene ring with two amino groups at positions 2 and 4, and a sulfonic acid group at position 1. | A benzene ring with one amino group at position 4 and a sulfonic acid group at position 1. |
Spectroscopic Data for Structural Elucidation
The following tables summarize the key spectroscopic data for this compound and the comparative compound, Sulfanilic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Chemical Shift (ppm) & Multiplicity | Assignment |
| This compound (Predicted) | ~7.8 (d) | H-6 (ortho to -SO₃H) |
| ~6.3 (dd) | H-5 (ortho to -NH₂ and meta to -SO₃H) | |
| ~6.1 (d) | H-3 (ortho to -NH₂ and meta to -NH₂) | |
| Sulfanilic Acid (Experimental) | 7.5 (d) | H-2, H-6 (ortho to -SO₃H) |
| 6.7 (d) | H-3, H-5 (ortho to -NH₂) |
¹³C NMR Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | ~150 | C4-NH₂ |
| ~148 | C2-NH₂ | |
| ~130 | C1-SO₃H | |
| ~120 | C6 | |
| ~108 | C5 | |
| ~105 | C3 | |
| Sulfanilic Acid (Experimental) | 147.5 | C4-NH₂ |
| 132.0 | C1-SO₃H | |
| 129.5 | C2, C6 | |
| 114.0 | C3, C5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | 3400-3200 | N-H stretching (two amino groups) |
| ~1630 | N-H bending | |
| ~1170 (asymmetric) & ~1030 (symmetric) | S=O stretching (sulfonic acid)[1] | |
| 1600-1450 | Aromatic C=C stretching | |
| Sulfanilic Acid | 3400-3200 | N-H stretching (one amino group) |
| ~1620 | N-H bending | |
| ~1170 (asymmetric) & ~1040 (symmetric) | S=O stretching (sulfonic acid) | |
| 1600-1480 | Aromatic C=C stretching |
Mass Spectrometry (MS)
| Compound | m/z (Method) | Fragmentation Pattern |
| This compound | 188.0256 [M]⁺ (LC-ESI-QTOF)[4] | Loss of SO₃ (-80 Da) to give a fragment at m/z 108 corresponding to the diaminobenzene cation. |
| Sulfanilic Acid | 173.0147 [M]⁺ (LC-ESI-TOF) | Loss of SO₃ (-80 Da) to give a fragment at m/z 93 corresponding to the aminobenzene cation. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the sulfonation of m-phenylenediamine.[6]
Materials:
-
m-Phenylenediamine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
1,2-Dichloroethane (solvent)
-
Ice bath
-
Heating mantle with magnetic stirrer
-
Round bottom flask and condenser
Procedure:
-
In a round bottom flask, dissolve m-phenylenediamine in 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid, followed by the dropwise addition of fuming sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold 1,2-dichloroethane, and then with cold water to remove excess acid.
-
Recrystallize the product from hot water to obtain purified this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy: FTIR spectra are recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The spectra are typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzer.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the spectroscopic confirmation of this compound and the logical relationship of the spectroscopic data to the final structure.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationship between spectroscopic data and the confirmed structure of this compound.
References
- 1. 2,4-Diaminobenzenesulfonic acid | 88-63-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 4. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
assessing the antimicrobial efficacy of 4-Benzenesulfonyl-m-phenylenediamine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial efficacy of benzenesulfonamide derivatives, offering insights into their performance against various bacterial strains. While specific data for 4-Benzenesulfonyl-m-phenylenediamine derivatives is limited in publicly available literature, this guide leverages data from structurally related benzenesulfonamide compounds to provide a valuable comparative analysis. The information is benchmarked against established antimicrobial agents, ciprofloxacin and ampicillin, to provide a clear context for their potential therapeutic applications.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including benzenesulfonamide derivatives, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS).[1] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of nucleic acids and certain amino acids. The disruption of this pathway ultimately inhibits bacterial growth and replication.[1][2]
Figure 1. Inhibition of the bacterial folic acid synthesis pathway by benzenesulfonamide derivatives.
Comparative In Vitro Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following tables summarize the reported MIC values for various benzenesulfonamide derivatives against a selection of Gram-positive and Gram-negative bacteria, in comparison to ciprofloxacin and ampicillin. It is important to note that the specific derivatives and experimental conditions may vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives and Comparative Antibiotics against Gram-Positive Bacteria (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 512[4] | - |
| 4-amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | >300 | Good activity at 300 |
| Ciprofloxacin | 0.6 - 1[5] | - |
| Ampicillin | 0.6 - 1[5] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives and Comparative Antibiotics against Gram-Negative Bacteria (µg/mL)
| Compound/Drug | Escherichia coli | Klebsiella pneumoniae |
| 4-amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | Good activity at 300 | Good activity at 300 |
| Ciprofloxacin | ≤0.06 - >8[6] | 72.22% resistant in a study[7] |
| Ampicillin | 4[5] | - |
Note: A direct comparison is challenging due to the variety of tested derivatives and methodologies. The data presented is a summary from different studies to provide a general overview.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of new chemical entities. The following are standardized protocols for these assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a widely used method to determine the MIC of an antimicrobial agent.[3]
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and control antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined after the MIC has been established.
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Figure 2. Experimental workflow for determining MIC and MBC.
Conclusion
The available data suggests that benzenesulfonamide derivatives possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action, through the inhibition of the essential folic acid synthesis pathway, makes them a continued area of interest for the development of new antimicrobial agents. However, the efficacy can vary significantly based on the specific substitutions on the benzenesulfonamide core. Further research is warranted to synthesize and evaluate the antimicrobial potential of 4-Benzenesulfononyl-m-phenylenediamine derivatives specifically, and to conduct direct comparative studies against a broader panel of clinically relevant antibiotics. The standardized protocols outlined in this guide provide a framework for such future investigations.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Sulphonamides and Quinolones | PPTX [slideshare.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4-Benzenesulfonyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice of analytical method for the quantification of 4-Benzenesulfonyl-m-phenylenediamine will depend on the specific requirements of the assay, including desired sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV offers a robust and widely accessible method suitable for routine quality control and quantification in relatively clean sample matrices.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies, impurity profiling, and analysis in complex biological matrices.
-
UV-Vis Spectrophotometry presents a simple, cost-effective option for the quantification of the pure substance or in very simple formulations, but it lacks the specificity for complex samples.
A cross-validation approach, comparing results from two or more of these methods, is highly recommended to ensure the accuracy and reliability of the analytical data.
Method Comparison
The following table summarizes the key performance characteristics of the proposed analytical methods. It is important to note that the data presented is based on methods developed for structurally related aromatic sulfonamides and would require validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | Moderate to Good | Excellent | Low |
| Sensitivity (Typical LOQ) | µg/mL to high ng/mL range[1][2] | pg/mL to low ng/mL range | > µg/mL range |
| Linearity (Typical R²) | > 0.999[1][2] | > 0.995 | > 0.99 |
| Precision (Typical RSD%) | < 2% | < 15% | < 5% |
| Accuracy (Typical Recovery %) | 98-102% | 85-115% | 95-105% |
| Instrumentation Cost | Moderate | High | Low |
| Analysis Time | 10-30 minutes per sample | 5-15 minutes per sample | < 5 minutes per sample |
| Primary Application | Routine QC, content uniformity, dissolution testing. | Bioanalysis, impurity profiling, trace analysis. | Quantification of pure substance, simple formulations. |
Experimental Protocols
Detailed experimental protocols for each method are provided below as a starting point for method development.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for the quantification of 4-amino benzene sulphonamide.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A starting point would be around 254 nm or the compound's absorption maximum.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the material to be tested in the same solvent as the standards to a concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for the analysis of various sulfonamides in different matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or phenyl-hexyl reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Collision Energy and other MS parameters: To be optimized for the specific analyte and instrument.
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in an appropriate solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking the stock solution into a representative blank matrix if necessary.
-
For complex matrices, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be required prior to analysis.
UV-Visible Spectrophotometry
This method is suitable for the quantification of the pure substance or in formulations with no interfering excipients.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship for method validation.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Logical relationship for method cross-validation.
References
comparative study of the mechanical properties of aramids from 4-Benzenesulfonyl-m-phenylenediamine
A detailed analysis of aramids synthesized from 4-Benzenesulfonyl-m-phenylenediamine analogs and other advanced diamines, providing key mechanical performance data and experimental methodologies for researchers in materials science.
This guide presents a comparative study on the mechanical properties of aramid polymers, with a specific focus on those synthesized from diamines containing sulfonyl groups, such as bis(4-aminophenyl)sulfone (pAPS), a close structural analog to this compound. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are exploring high-performance polymers. The inclusion of detailed experimental protocols aims to facilitate the replication and extension of these findings.
Comparative Analysis of Mechanical Properties
The introduction of a sulfonyl (-SO2-) group into the polymer backbone can significantly influence the mechanical and thermal properties of aramids. The following table summarizes the key mechanical properties of an aramid film synthesized from bis(4-aminophenyl)sulfone (pAPS) and compares it with aramids derived from other fluorine-containing diamine monomers, 2,2-bis(trifluoromethyl)benzidine (TFMB) and 2,2-bis(4-aminophenyl)hexafluoropropane (6FPD). The data is extracted from a study by Kim et al. (2024).[1]
| Diamine Monomer | Polymer Designation | Tensile Strength (MPa) | Elastic Modulus (GPa) |
| bis(4-aminophenyl)sulfone | pAPS-Aramid | 52.6 | 5.26 |
| 2,2-bis(trifluoromethyl)benzidine | TFMB-Aramid | 119 | 8.2 |
| 2,2-bis(4-aminophenyl)hexafluoropropane | 6FPD-Aramid | 83.0 | 5.07 |
Table 1: Comparative mechanical properties of aramid films synthesized from different diamine monomers.[1]
The data indicates that while the pAPS-based aramid exhibits a high elastic modulus, its tensile strength is lower compared to the aramids synthesized from fluorine-containing diamines under the studied conditions.[1] This highlights the trade-offs in mechanical properties that can arise from the incorporation of different functional groups into the polymer backbone.
Experimental Protocols
Synthesis of Aramid Films
The aramid polymers were synthesized via a low-temperature solution polycondensation reaction.[2] The following protocol is a generalized procedure based on the literature.[2][3]
-
Monomer Dissolution: A diamine monomer (e.g., bis(4-aminophenyl)sulfone, 10 mmol) is dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) in a three-necked flask equipped with a stirrer and a nitrogen inlet.[2]
-
Cooling: The solution is cooled to 0°C in an ice bath.[2]
-
Diacid Chloride Addition: A stoichiometric amount of a diacid chloride mixture, typically isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) in a 30:70 molar ratio, is added to the cooled diamine solution under continuous stirring.[2]
-
Polymerization: The reaction is allowed to proceed for several hours at low temperature, during which the viscosity of the solution increases significantly as the aramid polymer forms.[2]
-
Neutralization: An acid scavenger, such as propylene oxide, is added to the reaction mixture to neutralize the hydrochloric acid byproduct.[2][3]
-
Film Casting: The resulting viscous polymer solution (varnish) is cast onto a glass substrate.[2][3]
-
Drying: The cast film is dried in a convection oven in a two-stage process, for example, at 40°C for 30 minutes followed by 200°C for 1 hour, to remove the solvent and obtain the final aramid film.[2][3]
Mechanical Property Testing
The mechanical properties of the prepared aramid films were characterized using a Universal Testing Machine (UTM). The testing procedure is based on the ASTM D882 standard for tensile properties of thin plastic sheeting.[4][5][6]
-
Specimen Preparation: The aramid films are cut into rectangular strips of specific dimensions, for instance, 10 mm in width and 50 mm in length.[4]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) before testing to ensure consistency.[3]
-
Tensile Testing: The specimen is mounted in the grips of the UTM. The test is conducted at a constant rate of crosshead displacement.[5]
-
Data Acquisition: The load and displacement are recorded throughout the test until the specimen fails.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[4][6]
-
Elastic Modulus (Young's Modulus): A measure of the film's stiffness. It is determined from the slope of the initial linear portion of the stress-strain curve.[4][6]
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical workflow from the selection of the diamine monomer to the evaluation of the resulting aramid's mechanical properties.
Workflow from monomer selection to mechanical property analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 6. zwickroell.com [zwickroell.com]
Validating the Inhibitory Activity of 4-Benzenesulfonyl-m-phenylenediamine Derivatives on HIV-1 Capsid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of novel 4-benzenesulfonyl-m-phenylenediamine derivatives against the HIV-1 capsid protein (CA). It presents supporting experimental data for a promising lead compound, benchmarked against other known HIV-1 capsid inhibitors. Detailed experimental protocols and visualizations of key processes are included to facilitate the replication and extension of these findings in drug discovery and development settings.
Comparative Inhibitory Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of a lead this compound derivative, compound 11l , in comparison to the well-characterized HIV-1 capsid inhibitor, PF-74, and other notable capsid-targeting compounds.[1][2]
| Compound | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound 11l (Benzenesulfonamide Derivative) | NL4-3 | 0.09 | > 200 | > 2222 |
| IIIB | 0.05 | > 200 | > 4000 | |
| PF-74 (Reference Compound) | NL4-3 | 0.52 | > 200 | > 385 |
| IIIB | 0.45 | > 200 | > 444 | |
| GS-CA1 | NL4-3 | 0.0003 | 5.2 | 17333 |
| Lenacapavir (GS-6207) | MT-4 | 0.000105 | > 50 | > 476190 |
| BI-2 | NL4-3 | 1.8 | > 50 | > 28 |
| Ebselen | NL4-3 | 3.37 | > 50 | > 15 |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index.
Mechanism of Action and Binding Affinity
Surface Plasmon Resonance (SPR) studies have confirmed that these benzenesulfonamide-containing phenylalanine derivatives directly bind to the HIV-1 capsid protein.[1][2] Interestingly, compound 11l exhibits a dual-stage inhibition profile, affecting both the early and late stages of the HIV-1 replication cycle.[1][2][3] The early-stage inhibitory activity of compound 11l is reported to be 6.25 times more potent than PF-74 and appears to function by accelerating capsid core assembly rather than stabilizing it.[1][2][3] The late-stage mechanism is similar to that of PF-74, resulting in the production of less infectious virions.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Anti-HIV-1 Activity and Cytotoxicity Assay in MT-4 Cells
This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a human T-cell line and assesses their cellular toxicity.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: The test compounds are serially diluted in the culture medium to achieve a range of concentrations.
-
Infection: A predetermined amount of HIV-1 (e.g., NL4-3 or IIIB strain) is added to the wells containing cells and the various concentrations of the test compounds. Control wells with virus and no compound, and cells with no virus or compound, are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
Antiviral Activity Measurement (EC50): The extent of viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the virus or by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA kit. The EC50 value is calculated as the compound concentration that reduces viral replication by 50%.
-
Cytotoxicity Measurement (CC50): The viability of uninfected MT-4 cells exposed to the same range of compound concentrations is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The CC50 value is the compound concentration that reduces cell viability by 50%.[4]
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between the inhibitor and the HIV-1 capsid protein.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated and functionalized to immobilize the HIV-1 CA protein (either monomeric or pre-assembled hexamers).
-
Ligand Immobilization: The purified HIV-1 CA protein is injected over the activated sensor surface until the desired immobilization level is reached. A reference channel without the protein is used for background subtraction.
-
Analyte Injection: A series of concentrations of the this compound derivative (analyte) are prepared in a suitable running buffer. Each concentration is injected over the ligand and reference surfaces for a specific association time, followed by an injection of running buffer for the dissociation phase.
-
Data Analysis: The binding response is measured in resonance units (RU). The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), which reflects the binding affinity, is calculated as kd/ka.
In Vitro HIV-1 Capsid Assembly Assay
This assay assesses the effect of the compounds on the in vitro assembly of recombinant HIV-1 CA protein into higher-order structures.
-
Protein Preparation: Recombinant HIV-1 CA protein is expressed and purified.
-
Assembly Reaction: The purified CA protein is incubated under conditions that promote self-assembly (e.g., high salt concentration) in the presence or absence of the test compounds at various concentrations.
-
Monitoring Assembly: The assembly process is monitored over time by measuring the increase in light scattering at 350 nm using a spectrophotometer. An increase in light scattering indicates the formation of larger CA assemblies.
-
Data Analysis: The rate and extent of capsid assembly in the presence of the inhibitor are compared to the control (no inhibitor) to determine if the compound inhibits or accelerates assembly.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of these HIV-1 capsid inhibitors.
Caption: Dual-stage inhibition mechanism of this compound derivatives.
Caption: Experimental workflow for validating novel HIV-1 capsid inhibitors.
Caption: Logical flow of the screening and validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Benzenesulfonyl-m-phenylenediamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 4-Benzenesulfonyl-m-phenylenediamine, a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for related chemical structures and should be executed in strict adherence to institutional and local regulations.
Hazard Profile and Safety Precautions
Quantitative Data Summary
The following table summarizes key safety and physical property data for m-Phenylenediamine, a structurally related compound, to provide a reference for the potential hazards of this compound.
| Property | Value | Reference Compound |
| Appearance | Beige solid | m-Phenylenediamine |
| Melting Point | 63 - 65 °C (145.4 - 149 °F) | m-Phenylenediamine |
| Flash Point | 175 °C (347 °F) | m-Phenylenediamine |
| Autoignition Temperature | 530 °C (986 °F) | m-Phenylenediamine |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects.[1][2] | m-Phenylenediamine |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
-
Chemical fume hood.
-
Sealable, labeled hazardous waste container.
-
Inert absorbent material (e.g., vermiculite, sand).
-
pH paper or meter.
-
Designated hazardous waste collection area.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste separate from liquid waste.
-
-
Solid Waste Disposal:
-
Carefully sweep up any solid this compound residue using a soft brush and dustpan to avoid generating dust.
-
Place the collected solid waste into a clearly labeled, sealable hazardous waste container.
-
For contaminated lab supplies (e.g., weighing paper, gloves), place them in the same designated container.
-
-
Liquid Waste Disposal:
-
If this compound is in a solution, do not dispose of it down the drain.
-
Transfer the liquid waste to a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before transferring it to the waste container, if institutional policy allows.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed at all times, except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Benzenesulfonyl-m-phenylenediamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Benzenesulfonyl-m-phenylenediamine, a chemical compound requiring careful management. The following procedural guidance is based on the safety protocols for the closely related and hazardous compound, m-phenylenediamine, and general best practices for handling potent chemical agents.
Immediate Safety and Hazard Information
It is crucial to understand the potential hazards associated with this compound. Based on data for the parent compound, m-phenylenediamine, users should be aware of the following:
-
Toxicity: The compound is presumed to be toxic if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It may cause serious eye irritation and skin irritation.[1]
-
Allergic Reaction: There is a risk of allergic skin reaction.[1][2]
-
Genetic Defects: It is suspected of causing genetic defects.[1][3]
-
Environmental Hazard: The substance is very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6][7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[5][6][7] | To prevent skin contact, which can lead to toxicity and allergic reactions. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[5][7][8] | To prevent inhalation of the powdered compound, which is a primary route of toxic exposure. |
| Foot Protection | Closed-toe shoes.[5][6] | To protect feet from spills. |
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][9]
-
Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Cover the work surface with disposable bench covers to easily contain and clean up any spills.[10]
2. Weighing and Handling:
-
When weighing the powdered compound, do so within the fume hood to control dust.[10]
-
Use designated tools, such as spatulas and weighing paper, for handling the chemical.[5]
-
Avoid creating dust by handling the material gently.[10][11]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Spill: For a small spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][11] For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. fishersci.com [fishersci.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
